N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYDBORWSVDNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587650 | |
| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-44-1 | |
| Record name | N-Hydroxy-α-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887411-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, a valuable intermediate in pharmaceutical research. The synthesis is a multi-step process commencing with the formation of 3-acetylpyridine, followed by oximation and subsequent selective reduction to the target hydroxylamine. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.
Synthesis of 3-Acetylpyridine
The initial and crucial step in this synthesis is the preparation of 3-acetylpyridine. Various methods have been reported for its synthesis, with a common industrial approach involving the condensation of a nicotinic acid ester with a source of acetyl group.
Experimental Protocol: Condensation of Ethyl Nicotinate and Ethyl Acetate
A robust method for the synthesis of 3-acetylpyridine involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium metal[1].
Procedure:
-
In a suitable reaction vessel, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate[1].
-
Heat the mixture to reflux and maintain the reaction for 5 hours[1].
-
After the reaction is complete, cool the mixture and adjust the pH to 6-7 with 50% acetic acid[1].
-
Separate the oily layer and add 650 ml of 20% sulfuric acid. Reflux the mixture for 2 hours[1].
-
Cool the reaction mixture and adjust the pH to 7-8 with 30% sodium hydroxide[1].
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation[1].
-
Purify the crude product by vacuum distillation, collecting the fraction at 86-88°C/10 mmHg to obtain 3-acetylpyridine as a colorless liquid[1].
Alternative Method: Gas-Phase Catalytic Synthesis
An alternative, continuous-flow method involves the gas-phase reaction of a nicotinate ester with acetic acid over a solid catalyst[2][3].
Procedure: A mixture of methyl nicotinate (22 g/h), acetic acid (57 g/h), and water (20 g/h) is vaporized and passed with nitrogen (10 l/h) over a catalyst bed at 400°C. The catalyst consists of 2% by weight of sodium oxide on an anatase titanium dioxide support[2]. The reaction products are then condensed and collected.
Quantitative Data for 3-Acetylpyridine Synthesis
| Method | Reactants | Catalyst/Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Condensation | Ethyl nicotinate, Ethyl acetate | Sodium metal | Reflux | 90.2 | - | [1] |
| Gas-Phase | Methyl nicotinate, Acetic acid | 2% Na2O on TiO2 | 400 | 60 (selectivity) | - | [2] |
| Gas-Phase | Butyl nicotinate, Acetic acid | - | 410 | 73 | - | [3] |
Synthesis of 3-Acetylpyridine Oxime
The second step involves the conversion of the ketone functional group in 3-acetylpyridine to an oxime. This is a standard reaction with hydroxylamine. A general procedure, adaptable from the synthesis of 4-acetylpyridine oxime, is provided below[4].
Experimental Protocol: Oximation of 3-Acetylpyridine
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Add this solution to a 20% aqueous solution of sodium hydroxide.
-
To this stirred solution, add 3-acetylpyridine (1 equivalent) at once. A precipitate will form rapidly[4].
-
Stir the reaction mixture at 0-5°C for 2 hours[4].
-
Collect the precipitate by suction filtration and wash it with cold water[4].
-
The crude product can be purified by recrystallization from hot water to yield the pure E-oxime[4].
Quantitative Data for 3-Acetylpyridine Oxime Synthesis
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Acetylpyridine | Hydroxylamine hydrochloride, NaOH | Water | 0-5 | 81-88 (crude) | [4] |
Synthesis of this compound
This final step is the most critical, involving the selective reduction of the oxime to the desired hydroxylamine. Care must be taken to avoid over-reduction to the corresponding primary amine. Catalytic hydrogenation and chemical reduction are two viable approaches.
Experimental Protocol: Catalytic Hydrogenation
The selective reduction of oximes to hydroxylamines can be achieved using platinum-based catalysts in the presence of an acid[5][6].
Procedure:
-
Dissolve 3-acetylpyridine oxime in ethanol containing a stoichiometric amount of hydrochloric acid.
-
Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 3 bar) at room temperature[5].
-
Monitor the reaction progress to ensure the reduction stops at the hydroxylamine stage.
-
After the reaction is complete, filter off the catalyst.
-
The product will be the hydroxylammonium chloride salt. The free hydroxylamine can be obtained by basification with a mild base like sodium bicarbonate[5].
Experimental Protocol: Reduction with Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent that can be used for the selective reduction of oximes to hydroxylamines, particularly at controlled pH[7][8].
Procedure:
-
Dissolve 3-acetylpyridine oxime in a suitable solvent such as methanol.
-
Adjust the pH of the solution to around 4 with an appropriate acid.
-
Add sodium cyanoborohydride (NaBH3CN) portion-wise while maintaining the temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and adjust the pH to be neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data for Hydroxylamine Synthesis
Synthesis Pathway Overview
Caption: Overall synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]
Physicochemical Properties of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of both a pyridine ring and a hydroxylamine functional group. These structural motifs are found in various biologically active molecules. This technical guide provides a summary of the available physicochemical properties of this compound, detailed methodologies for their experimental determination, and a brief overview of the potential biological significance of this class of compounds.
Chemical Structure and Identification
-
IUPAC Name: N-(1-(pyridin-3-yl)ethyl)hydroxylamine
-
CAS Number: 887411-44-1
-
Molecular Formula: C₇H₁₀N₂O[1]
-
Molecular Weight: 138.167 g/mol [1]
-
SMILES: CC(NO)c1cccnc1[1]
-
InChI: InChI=1S/C7H10N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-6,9-10H,1H3[1]
Physicochemical Data
Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted values obtained from computational models. It is crucial to note that these are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value | Data Source |
| Molecular Weight | 138.167 g/mol | [1] |
| Density | 1.127 g/cm³ | ChemSrc |
| Boiling Point | 296.1 °C at 760 mmHg | ChemSrc |
Experimental Protocols for Physicochemical Characterization
To facilitate further research and validation of the predicted data, the following sections detail standard experimental protocols for determining key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
The boiling point provides information about the volatility of a liquid compound.
Methodology: Siwoloboff Method (Small Scale)
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Apparatus: The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).
-
Procedure: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the pyridinium ion and the hydroxylamine group are of interest.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination
Solubility is a crucial parameter for drug development, affecting absorption and distribution.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
References
Elucidation of the Molecular Structure of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide
Disclaimer: The following technical guide provides a detailed protocol and predicted data for the structure elucidation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Due to the absence of publicly available experimental data for this specific compound, the spectroscopic values presented herein are predicted based on established principles of organic spectroscopy and data from analogous chemical structures. This document is intended for research and informational purposes.
Proposed Chemical Structure
The compound this compound is proposed to have the following chemical structure, consisting of a pyridine ring substituted at the 3-position with an ethyl group, which in turn is attached to a hydroxylamine moiety at the first carbon of the ethyl chain.
Caption: Proposed chemical structure of this compound.
Plausible Synthesis Route
A plausible synthesis for this compound involves the reaction of 3-acetylpyridine with hydroxylamine. This reaction typically proceeds via the formation of an oxime intermediate, which is then reduced to the corresponding hydroxylamine.
Potential Mechanism of Action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide for Researchers
Disclaimer: This document provides a theoretical framework for investigating the potential mechanism of action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. As of the latest literature review, specific experimental data on the biological activity and mechanism of this particular compound are not publicly available. The information presented herein is based on the known biological activities of its constituent chemical moieties—the pyridine ring and the hydroxylamine group—and serves as a guide for future research.
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring and a hydroxylamine functional group. The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs, known to influence properties such as metabolic stability, membrane permeability, potency, and receptor binding. Hydroxylamine and its derivatives are known to possess a range of biological activities, including antimicrobial and enzyme-inhibiting properties. The combination of these two moieties in this compound suggests potential for interesting pharmacological effects, warranting further investigation.
This guide outlines potential mechanisms of action, proposes a hypothetical experimental workflow for their investigation, and provides example protocols and data presentation formats to aid researchers in the study of this and similar molecules.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects.
Antimicrobial Activity
Pyridyl-hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane and bactericidal activity.
Enzyme Inhibition
Hydroxylamine derivatives are known to interact with and inhibit various enzymes. For instance, some N-formyl hydroxylamine derivatives are potent inhibitors of peptide deformylase, a key enzyme in bacterial protein synthesis. The nitrogen and oxygen atoms of the hydroxylamine group can act as metal chelators, potentially inhibiting metalloenzymes.
Neurological and Psychotropic Effects
Pyridine derivatives have been shown to possess a wide range of effects on the central nervous system, including anticonvulsant, sedative, and anxiolytic activities. These effects are often mediated by interaction with various receptors and ion channels.
Proposed Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for elucidating the mechanism of action of this compound.
Caption: A hypothetical workflow for investigating the mechanism of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example Presentation of In Vitro Activity Data
| Compound | Target/Organism | Assay Type | Result (IC50/MIC in µM) |
| This compound | Staphylococcus aureus | MIC | Hypothetical Value |
| This compound | Escherichia coli | MIC | Hypothetical Value |
| This compound | Peptide Deformylase | IC50 | Hypothetical Value |
| This compound | Human Cell Line (e.g., HEK293) | CC50 | Hypothetical Value |
Note: The values in this table are hypothetical and for illustrative purposes only.
Potential Signaling Pathway Involvement
Should this compound be found to inhibit a specific enzyme, for example, a kinase involved in a cancer-related signaling pathway, a diagrammatic representation of this interaction would be crucial.
Caption: Hypothetical inhibition of a signaling pathway by the compound.
Conclusion
While specific data for this compound is currently lacking, its chemical structure suggests several avenues for biological activity that are of interest to researchers in drug discovery. The proposed workflow and methodologies in this guide provide a starting point for a systematic investigation into the potential mechanism of action of this and related novel chemical entities. Further experimental studies are essential to validate these hypotheses and to determine the therapeutic potential of this compound.
An In-depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
Disclaimer: The following technical guide on N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a theoretical document based on established chemical principles and data from structurally analogous compounds. As of the time of this writing, there is a notable absence of published literature detailing the discovery, history, specific experimental protocols, and biological activity of this particular molecule. The CAS number 30391-89-0, sometimes associated with this compound name in online databases, is incorrectly linked and corresponds to Anthranilic acid isopropylamide. Therefore, the information presented herein is intended for research and development purposes as a predictive guide.
Core Compound Summary
This compound is a pyridine-containing hydroxylamine. While its specific discovery and history are not documented in readily available scientific literature, its structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the pyridine scaffold and the reactivity of the hydroxylamine functional group in biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Predicted |
| Molecular Weight | 138.17 g/mol | Predicted |
| Canonical SMILES | CC(NO)c1cccnc1 | Predicted |
| CAS Number | Not Assigned | N/A |
Proposed Synthesis and Experimental Protocols
The most chemically sound and probable synthetic route to this compound is a two-step process commencing with the formation of an oxime from 3-acetylpyridine, followed by the selective reduction of the oxime to the desired hydroxylamine.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis and purification workflow for this compound.
Step 1: Synthesis of 3-Acetylpyridine Oxime
This procedure is based on standard oximation reactions of ketones.[1]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (82.5 mmol) of 3-acetylpyridine in 100 mL of ethanol.
-
Addition of Reagents: To this solution, add 8.6 g (123.8 mmol) of hydroxylamine hydrochloride and 16.9 g (206.3 mmol) of sodium acetate.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-acetylpyridine oxime. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford a white crystalline solid.
Step 2: Reduction of 3-Acetylpyridine Oxime to this compound
This protocol is adapted from procedures for the selective reduction of oximes to hydroxylamines using mild reducing agents.[2]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (36.7 mmol) of 3-acetylpyridine oxime in 100 mL of methanol.
-
pH Adjustment: Add a few drops of a methyl orange indicator solution. Carefully add a 1:1 solution of concentrated hydrochloric acid in methanol dropwise until the solution turns and remains slightly red.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add 3.45 g (55.1 mmol) of sodium cyanoborohydride in small portions, ensuring the temperature does not rise significantly.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by making it basic with concentrated ammonium hydroxide. Add 100 mL of water.
-
Isolation: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, related N-alkyl-N-(pyridin-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[3][4] The mechanism of action for these related compounds is not fully elucidated but may involve oxidative stress or inhibition of essential bacterial enzymes.
Hypothetical Signaling Pathway in Bacteria
The following diagram illustrates a potential mechanism of action for a pyridyl-hydroxylamine compound as an antibacterial agent, based on the known activities of similar molecules.
References
- 1. byjus.com [byjus.com]
- 2. prepchem.com [prepchem.com]
- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Uncharted: A Technical Guide to the Preliminary Biological Activity Screening of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine represents a novel chemical entity with unexplored therapeutic potential. While direct biological data for this compound is not publicly available, its structural motifs—a pyridine ring and a hydroxylamine functional group—are present in numerous biologically active molecules. This guide outlines a proposed strategic workflow for the preliminary biological activity screening of this compound. The experimental protocols and potential mechanisms of action detailed herein are extrapolated from established research on analogous compounds. This document serves as a comprehensive roadmap for initiating the preclinical investigation of this promising molecule.
Introduction: Rationale for Screening
The pyridine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the hydroxylamine functional group is recognized for its chemical reactivity and its role in the mechanism of action of various therapeutic agents, notably as an inhibitor of enzymes like ribonucleotide reductase (RNR). The combination of these two pharmacophores in this compound suggests a strong rationale for investigating its biological properties.
Given the activities of structurally related compounds, a preliminary screening of this compound should focus on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Proposed Biological Screening Workflow
A tiered approach is recommended to efficiently screen this compound, starting with broad cytotoxicity assays and progressing to more specific and mechanistically focused studies.
Caption: Proposed workflow for preliminary biological screening.
Data Presentation: Activities of Structurally Related Compounds
To inform the screening strategy, the following table summarizes the reported biological activities of compounds structurally related to this compound.
| Compound Class | Example Compound | Observed Activity | Potency (MIC/IC50) |
| Pyridinium Salts | 1-alkyl-pyridinium salts | Antibacterial | Varies with alkyl chain length |
| Pyridine-3-carbonitriles | 2-thioxopyridine-3-carbonitrile derivatives | Antimicrobial, Antiviral | Not specified |
| N-Pyridin-3-yl-benzenesulfonamide | N-Pyridin-3-yl-benzenesulfonamide | Antibacterial (Gram +/-) | Zone of inhibition: 5-16 mm |
Experimental Protocols
The following are detailed methodologies for key proposed experiments.
General Cytotoxicity: MTT Assay
This assay provides a baseline understanding of the compound's toxicity against mammalian cells.
Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the wells is replaced with medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits visible growth of a microorganism.
Protocol:
-
Bacterial Strains: A panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, is used.
-
Culture Preparation: Bacteria are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Proposed Mechanism of Action: Ribonucleotide Reductase Inhibition
Many hydroxylamine-containing compounds exert their biological effects by inhibiting ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. This is a plausible mechanism for this compound.
Caption: Hypothetical mechanism via RNR inhibition.
Conclusion
While this compound remains a compound with no reported biological activity, its chemical structure suggests several avenues for investigation. The proposed screening workflow, from broad toxicity profiling to specific antimicrobial and anticancer assays, provides a clear and logical path forward. The experimental protocols and hypothesized mechanism of action detailed in this guide are intended to facilitate the initial exploration of this compound's therapeutic potential. Further research is warranted to elucidate the true biological profile of this compound and its potential as a lead compound in drug discovery.
References
In-Depth Technical Guide to N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, including its chemical identifiers, potential synthetic routes, and a review of the biological activities of related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.
Core Compound Identifiers
This compound is a pyridine derivative with potential applications in medicinal chemistry. The following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 30391-89-0 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | N-(1-(pyridin-3-yl)ethyl)hydroxylamine |
| Canonical SMILES | CC(C1=CN=C=C1)NO |
| InChI Key | BMRQKSLZIZYQSN-UHFFFAOYSA-N |
Synthesis and Manufacturing
A likely and efficient synthesis strategy would involve a two-step process starting from the commercially available 3-acetylpyridine.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Acetylpyridine Oxime A solution of 3-acetylpyridine and hydroxylamine hydrochloride in a suitable solvent such as ethanol, with a weak base like pyridine, would be heated. This standard oximation reaction is expected to proceed with high yield.
Step 2: Reduction to this compound The resulting 3-acetylpyridine oxime would then be reduced to the target hydroxylamine. This reduction can be achieved using various reagents, such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). The choice of reducing agent would be critical to prevent over-reduction to the corresponding amine.
Alternative Synthetic Route: Buchwald-Hartwig Amination A more modern and versatile approach could be adapted from the synthesis of related N-alkyl-N-(pyridin-yl)hydroxylamines.[1] This would involve the palladium-catalyzed cross-coupling of a 3-halopyridine with an appropriate N-protected hydroxylamine, followed by deprotection. While this method has been successfully applied to the synthesis of a pyridin-3-yl hydroxylamine analog, the yields were noted to be lower than for the corresponding pyridin-2-yl isomer.[1]
Biological Activity and Potential Applications
Specific biological data for this compound is not currently available in the public domain. However, the broader class of pyridine and hydroxylamine derivatives has been extensively studied, revealing a wide range of biological activities.
Antibacterial Properties: Research into N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).[1] The pyridine moiety is a common feature in many antibacterial agents.[2] Given these precedents, it is plausible that this compound could exhibit similar antibacterial properties.
Antiproliferative and Anticancer Activity: Pyridine derivatives are a well-established class of compounds with significant antiproliferative activity against various cancer cell lines. The specific substitutions on the pyridine ring play a crucial role in determining their efficacy.
Other Potential Activities: The pyridine scaffold is present in drugs with a wide array of therapeutic uses, including antiviral, anti-inflammatory, and antimalarial applications. Furthermore, hydroxylamine-containing compounds have been investigated for their roles as enzyme inhibitors and in other therapeutic contexts.
Structure-Activity Relationship (SAR) Considerations: For the related N-alkyl-N-(pyridin-2-yl)hydroxylamines, structure-activity relationship studies have shown that the nature of the alkyl substituent on the hydroxylamine nitrogen significantly influences the antibacterial potency.[1] Similar SAR studies would be necessary to optimize the biological activity of this compound and its derivatives.
Experimental Data (Inferred and for Related Compounds)
As specific experimental data for the title compound is unavailable, the following tables present data for related compounds to provide a basis for future research.
Table 1: Antibacterial Activity of Related Pyridin-yl-hydroxylamine Compounds
| Compound | Target Organism | MIC₉₀ (µM) | Reference |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine A | Micrococcus luteus | 2.0 | [1] |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine B | Staphylococcus aureus (MRSA) | Moderate | [1] |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine C | Enterococcus faecalis (VRE) | Moderate | [1] |
Signaling Pathways and Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound is unknown. However, based on the activities of related compounds, several potential pathways can be postulated.
Inhibition of Bacterial Cell Wall Synthesis: Many pyridine-based antibacterial agents interfere with key enzymes involved in the synthesis of the bacterial cell wall.
Enzyme Inhibition: The hydroxylamine moiety can act as a metal-chelating group, potentially inhibiting metalloenzymes that are essential for bacterial survival.
Logical Relationship for Investigating Mechanism of Action:
Caption: A logical workflow for elucidating the mechanism of action.
Conclusion
This compound represents an under-explored molecule within the medicinally significant class of pyridine derivatives. While specific biological data is lacking, the known activities of structurally similar compounds, particularly in the antibacterial field, suggest that this molecule and its derivatives are promising candidates for further investigation. The proposed synthetic routes offer a clear path to obtaining this compound for research purposes. Future studies should focus on its synthesis, in vitro and in vivo biological evaluation, and elucidation of its mechanism of action to fully understand its therapeutic potential.
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Molecular Modeling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical molecular modeling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, a molecule of interest in medicinal chemistry due to the prevalence of pyridine and hydroxylamine moieties in bioactive compounds.[1][2] In the absence of specific experimental data for this compound, this document outlines a robust computational workflow based on established methodologies for similar molecules.[3][4][5][6] The guide details protocols for geometry optimization, conformational analysis, and the calculation of key electronic and spectroscopic properties using Density Functional Theory (DFT). The presented data, while hypothetical, serves as a realistic representation of the expected outcomes from such a computational study. This guide is intended to serve as a practical handbook for researchers initiating theoretical investigations into the physicochemical properties of novel small molecules.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the hydroxylamine functional group is present in numerous biologically active molecules and is a key player in various enzymatic reactions.[7][8] The combination of these two moieties in this compound presents a molecule with significant potential for biological activity. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its behavior in a biological environment and for rational drug design.
Theoretical molecular modeling, particularly quantum chemical methods like Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties.[4][5][9] DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic structure, providing insights that are often difficult to obtain through experimental means alone.[3][6] This guide will delineate a comprehensive computational protocol for the thorough characterization of this compound.
Experimental Protocols (Computational Methodologies)
The following sections detail the proposed computational workflow for the theoretical characterization of this compound.
Software and Hardware
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. A high-performance computing cluster is recommended for efficient execution of the calculations, particularly for the conformational analysis.
Initial Structure Preparation
The initial 3D structure of this compound will be built using a molecular editor such as GaussView, Avogadro, or ChemDraw. The initial geometry will be subjected to a preliminary geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting structure.
Conformational Analysis
Due to the presence of several rotatable bonds, a thorough conformational analysis is crucial to identify the low-energy conformers of the molecule.[10][11] A systematic conformational search will be performed by rotating the dihedral angles associated with the ethyl and hydroxylamine groups.
-
Protocol:
-
Identify the key rotatable dihedral angles: C(pyridine)-C(ethyl), C(ethyl)-N(hydroxylamine), and N-O(hydroxylamine).
-
Perform a relaxed potential energy surface scan for each dihedral angle in increments of 30 degrees, from 0 to 360 degrees.
-
The geometry at each step of the scan will be optimized at the B3LYP/6-31G(d) level of theory.
-
The identified minima on the potential energy surfaces will be used as starting points for full geometry optimizations.
-
Geometry Optimization and Vibrational Frequency Analysis
The most stable conformers identified from the conformational analysis will be subjected to full geometry optimization and frequency calculations at a higher level of theory.
-
Protocol:
-
Optimize the geometry of each stable conformer using the B3LYP functional with the 6-311++G(d,p) basis set.[3][5]
-
Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
The relative energies of the conformers will be calculated, including the ZPVE correction.
-
Electronic Structure Analysis
For the most stable conformer, a detailed electronic structure analysis will be performed.
-
Protocol:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Perform a Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and hyperconjugative interactions.[3]
-
Data Presentation
The following tables present hypothetical but plausible data that would be generated from the computational protocols described above.
Table 1: Relative Energies of the Most Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Relative Energy with ZPVE (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.82 | 20.1 |
| Conf-3 | 1.52 | 1.48 | 4.6 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer (Conf-1)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(pyridine)-C(ethyl) | 1.52 | - | - |
| C(ethyl)-N(hydroxylamine) | 1.47 | 110.5 | 178.5 |
| N-O | 1.45 | 105.2 | 175.0 |
| C(pyridine)-C(ethyl)-N | - | 112.3 | - |
| C(ethyl)-N-O | - | 108.9 | - |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 3: Calculated Electronic Properties of the Most Stable Conformer (Conf-1)
| Property | Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.36 |
| Dipole Moment (Debye) | 2.87 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between the different theoretical analyses.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 9. search.lib.jmu.edu [search.lib.jmu.edu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Initial In Vitro Evaluation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Overview
Disclaimer: Publicly available scientific literature lacks specific in vitro evaluation data for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. This technical guide, therefore, provides a representative framework for the initial in vitro assessment of a novel pyridine hydroxylamine derivative, drawing upon methodologies and data from studies on structurally related compounds. The experimental protocols and data presented herein are illustrative and based on established practices in drug discovery for similar chemical entities.
Introduction
Hydroxylamine-containing compounds represent a promising class of molecules with diverse biological activities, including enzyme inhibition and antimicrobial effects. The pyridine scaffold is a common feature in many pharmacologically active agents. The initial in vitro evaluation of a novel compound, such as this compound, is a critical step in the drug discovery process to determine its biological activity, mechanism of action, and potential as a therapeutic agent. This document outlines a representative approach to such an evaluation.
Hypothetical In Vitro Evaluation Workflow
The initial assessment of a novel compound typically follows a structured workflow designed to characterize its biological effects in a controlled laboratory setting.
Target-Based Evaluation: Enzyme Inhibition
Many hydroxylamine derivatives exhibit inhibitory activity against various enzymes. A primary step in the in vitro evaluation is often to assess the compound's effect on specific, disease-relevant enzymes. Pyridine-containing compounds have been explored as inhibitors for a range of enzymes[1].
Representative Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a test compound against a specific enzyme.
-
Reagents and Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Target enzyme in an appropriate buffer.
-
Substrate for the enzyme.
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate product).
-
Assay buffer.
-
96-well microplates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor and wells with a known inhibitor.
-
Incubate the enzyme and compound mixture for a predetermined time at a specific temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hypothetical Data Presentation: Enzyme Inhibition
The following table illustrates how quantitative data from enzyme inhibition studies could be presented.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Enzyme X | Data Not Available |
| Reference Inhibitor | Enzyme X | 0.5 |
| This compound | Enzyme Y | Data Not Available |
| Reference Inhibitor | Enzyme Y | 1.2 |
Phenotypic Evaluation: Antibacterial Activity
Structurally related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria[2]. Therefore, assessing the antibacterial potential of this compound would be a logical step.
Representative Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Reagents and Materials:
-
Test compound dissolved in a suitable solvent.
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microplates.
-
Incubator.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Micrococcus luteus).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Antibacterial Activity of a Related Compound
The following table summarizes the antibacterial activity of a related compound, N-alkyl-N-(pyridin-2-yl)hydroxylamine, against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC90 (µM)[2] |
| Micrococcus luteus ATCC 10240 | 2.0 |
| Staphylococcus aureus (MRSA) | Moderate Activity |
| Enterococcus faecalis (VRE) | Moderate Activity |
Potential Mechanism of Action: Signaling Pathway Modulation
While the specific mechanism of action for this compound is unknown, a hypothetical mechanism could involve the inhibition of a key enzyme in a bacterial signaling pathway, leading to cell death.
Conclusion
While specific in vitro data for this compound are not currently available in the public domain, this guide provides a comprehensive framework for its initial evaluation. Based on the activity of structurally related compounds, promising avenues for investigation include enzyme inhibition and antibacterial activity. The detailed protocols and data presentation formats outlined here serve as a robust starting point for researchers and drug development professionals to characterize the biological profile of this and other novel chemical entities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, adaptable experimental protocols for acquiring high-quality spectroscopic data and includes visualizations of the analytical workflow and the logical integration of these techniques for structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 3-ethylpyridine and 1-(pyridin-3-yl)ethanol[1][2][3].
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-2 (Pyridine) |
| ~8.50 | dd | 1H | H-6 (Pyridine) |
| ~7.70 | dt | 1H | H-4 (Pyridine) |
| ~7.30 | dd | 1H | H-5 (Pyridine) |
| ~5.50 (broad) | s | 1H | -OH |
| ~4.80 (broad) | s | 1H | -NH |
| ~4.20 | q | 1H | -CH(CH₃)- |
| ~1.50 | d | 3H | -CH(CH₃)- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | C-2 (Pyridine) |
| ~148.5 | C-6 (Pyridine) |
| ~140.0 | C-3 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~60.0 | -CH(CH₃)- |
| ~22.0 | -CH(CH₃)- |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | O-H Stretch |
| 3300-3100 (broad) | Medium | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2900 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1580, ~1480, ~1430 | Medium-Strong | Pyridine Ring C=C and C=N Stretches[4] |
| ~1100 | Medium | C-N Stretch |
| ~1050 | Medium | C-O Stretch |
Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [M - CH₃]⁺ |
| 136 | Moderate | [M - NHOH]⁺ |
| 121 | Moderate | [M - CH₃ - NHOH]⁺ |
| 106 | High | [C₅H₄NCHCH₃]⁺ (Benzylic cleavage) |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridine ring) |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 12-16 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 200-240 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2-5 seconds.
-
Collect 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation if necessary.
-
Use a standard EI energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
-
Data Processing: The instrument's software will generate the mass spectrum, displaying the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Processes
The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for N-(1--Pyridin-3-YL-ethyl)-hydroxylamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the in vitro cytotoxic effects of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine on a selected cancer cell line. Given the absence of specific literature on this compound, the following protocol is a comprehensive template derived from established methodologies for similar chemical entities, such as hydroxylamine and pyridine derivatives.
Introduction
This compound is a research chemical with a structure that suggests potential biological activity. The pyridine moiety is a common feature in many anti-cancer agents, known to interact with various cellular targets and signaling pathways.[1][2][3][4] The hydroxylamine group, on the other hand, can be involved in redox reactions and may act as an enzyme inhibitor, for instance, by scavenging free radicals.[5][6][7] This protocol outlines a robust method to assess the cytotoxic potential of this compound, a critical first step in the drug discovery process.
Experimental Objectives
-
To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
-
To evaluate the dose-dependent and time-dependent effects of the compound on cell viability.
-
To establish a foundational dataset for further mechanistic studies.
Suggested Cell Line
For this initial study, a well-characterized and commonly used cancer cell line is recommended. The human lung carcinoma cell line A549 is a suitable model due to its robustness and extensive use in cytotoxicity and anti-cancer drug screening studies.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: IC50 Values of this compound
| Time Point | IC50 (µM) |
| 24h | |
| 48h | |
| 72h |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥95%)
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile cell culture flasks and consumables
Cell Culture and Maintenance
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Cytotoxicity Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Harvest A549 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve final treatment concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the cytotoxicity assessment of this compound.
Postulated Signaling Pathway
Based on the known activities of pyridine derivatives in cancer, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A diagram showing the postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 6. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the Analytical Determination of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a chemical entity of interest in pharmaceutical development and safety assessment due to its structural relation to potentially genotoxic hydroxylamines. Accurate and sensitive detection of this compound in various samples is crucial for process control, impurity profiling, and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The presence of a pyridine ring in this compound provides a UV chromophore, potentially allowing for direct HPLC-UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. GC-MS can also be employed, typically requiring a derivatization step to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary based on instrumentation and matrix effects. Method validation is required for specific applications.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.008 ppm[1] | ~1-10 ppb |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.025 ppm[1] | ~5-30 ppb |
| Linearity (r²) | >0.995 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where sufficient concentration is present.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[2]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid or TFA) and acetonitrile. A typical starting point is 95:5 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)[2]
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for detecting trace levels of the analyte in complex matrices such as biological fluids or environmental samples.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or HILIC column
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for the analyte. The exact m/z values will need to be determined by infusing a standard solution.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
Protocol:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to remove interferences.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Use the area of the MRM transition peak for quantification against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is an alternative for volatile and thermally stable derivatives of the analyte. Derivatization is necessary to improve its chromatographic properties.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., Acetone, N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
-
This compound reference standard
Derivatization Protocol (Example with Acetone):
-
To an aliquot of the sample or standard in a vial, add an excess of acetone.
-
Optionally, a catalyst such as a weak base can be added.
-
Heat the mixture gently (e.g., 60 °C for 30 minutes) to form the corresponding oxime derivative.[3]
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivative.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Scan a suitable mass range or use Selected Ion Monitoring (SIM) for target ions of the derivative.
Protocol:
-
Derivatization: Derivatize both the standards and samples as described above.
-
Analysis: Inject the derivatized solutions into the GC-MS system.
-
Quantification: Use the peak area of a characteristic ion of the derivative for quantification against a calibration curve of derivatized standards.
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for trace-level detection.
Caption: GC-MS analysis workflow following a derivatization step.
References
- 1. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of 1-pyridin-3-yl-ethylamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. | Sigma-Aldrich [sigmaaldrich.com]
Application of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and its Analogs in Enzyme Inhibition Assays: A Focus on Indoleamine 2,3-Dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data on the direct application of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in enzyme inhibition assays is not extensively documented in publicly available literature, the broader class of hydroxylamine-containing compounds and pyridine derivatives has shown significant activity as enzyme inhibitors.[1][2][3][4][5][6] A particularly relevant target for such scaffolds is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[7][8][9] IDO1 is a critical regulator of immune responses and is implicated in various pathologies, most notably cancer, by creating an immunosuppressive microenvironment that allows tumors to evade immune surveillance.[10][11][12]
This document provides detailed application notes and protocols for the use of hydroxylamine-based inhibitors, using the well-characterized and potent IDO1 inhibitor, Epacadostat (INCB024360), as a representative example. These guidelines are intended to be adaptable for the screening and characterization of novel compounds, including this compound and its analogs, against IDO1.
Mechanism of Action: IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[9][13] In the context of cancer, the expression of IDO1 is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFNγ).[12]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment arrests the proliferation of effector T cells, which are highly sensitive to tryptophan levels.[9]
-
Kynurenine Accumulation: The accumulation of tryptophan catabolites, collectively known as kynurenines, actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the anti-tumor immune response.[8]
By inhibiting IDO1, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation are reversed, leading to the restoration of T cell-mediated anti-tumor immunity.
Application Notes
The primary application of IDO1 inhibitors is in the field of oncology, where they are investigated as immunotherapeutic agents.[10][11] The rationale is to overcome tumor-induced immune tolerance and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), chemotherapy, and radiation.[9][14]
Screening of novel compounds like this compound against IDO1 can be performed using both enzymatic and cell-based assays. Enzymatic assays directly measure the inhibition of recombinant IDO1 activity, while cell-based assays provide a more physiologically relevant system by assessing the ability of a compound to block IDO1 activity within a cellular context.
Data Presentation: Comparative Inhibitory Activity of IDO1 Inhibitors
The inhibitory potency of compounds against IDO1 is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for the representative IDO1 inhibitor, Epacadostat.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Epacadostat (INCB024360) | Enzymatic Assay | Recombinant Human IDO1 | 71.8 | [15] |
| Epacadostat (INCB024360) | Cell-Based Assay (SKOV-3 cells) | Endogenous Human IDO1 | ~15.3 | [16] |
| Epacadostat (INCV024360) | Cell-Based Assay (P1.IDO1 cells) | Murine IDO1 | Not specified, dose-response curve provided | [17][18] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for IDO1 Inhibition
This protocol is adapted from commercially available IDO1 inhibitor screening kits and published literature.[19][20][21]
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Test Compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of measuring absorbance at 320-325 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a reaction mixture containing IDO1 Assay Buffer, L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase at appropriate concentrations.
-
-
Assay Setup:
-
Add the reaction mixture to the wells of the 96-well plate.
-
Add serial dilutions of the test compound to the appropriate wells.
-
Add the positive control inhibitor and a vehicle control (DMSO) to their respective wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the recombinant IDO1 enzyme to all wells except for the blank.
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at 320-325 nm. The product of the IDO1 reaction, N-formylkynurenine, has a characteristic absorbance at this wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Assay for IDO1 Inhibition
This protocol is based on methods described for evaluating IDO1 inhibitors in a cellular context.[16][22][23]
Objective: To assess the ability of a test compound to inhibit IDO1 activity in cultured cells.
Materials:
-
Human cancer cell line known to express IDO1 upon IFNγ stimulation (e.g., SK-OV-3 ovarian cancer cells)
-
Cell culture medium and supplements
-
Recombinant Human Interferon-gamma (IFNγ)
-
Test Compound
-
Positive Control Inhibitor (e.g., Epacadostat)
-
Reagents for quantifying kynurenine (e.g., by HPLC or a colorimetric method)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
IDO1 Induction:
-
Treat the cells with IFNγ for a sufficient duration (e.g., 24-48 hours) to induce the expression of IDO1.
-
-
Inhibitor Treatment:
-
Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compound, positive control, or vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using a suitable method (e.g., HPLC-DAD).[22]
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value as described in the enzymatic assay protocol.
-
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for IDO1 Inhibition Assay
Caption: Workflow for enzymatic and cell-based IDO1 inhibition assays.
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
- 10. d-nb.info [d-nb.info]
- 11. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 13. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for High-Throughput Screening of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine as a Potential IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a synthetic organic compound with potential therapeutic applications. Its structural features, particularly the pyridine ring and hydroxylamine group, are found in various biologically active molecules. Notably, compounds with similar moieties have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a well-validated target in immuno-oncology, as its upregulation in the tumor microenvironment leads to immune suppression.[1][3] Therefore, identifying novel IDO1 inhibitors is a significant focus in drug discovery.
These application notes provide a framework for developing a high-throughput screening (HTS) campaign to evaluate this compound and similar compounds as potential IDO1 inhibitors. The protocols described below cover both biochemical (enzyme-based) and cell-based assay formats, allowing for a comprehensive assessment of inhibitory activity.
Signaling Pathway
Assay Principles
The primary methods for screening IDO1 inhibitors in an HTS format involve the direct measurement of enzymatic activity. This can be achieved through:
-
Biochemical (Enzyme-Based) Assay: This assay utilizes purified, recombinant human IDO1 enzyme. The activity is determined by measuring the conversion of the substrate, L-Tryptophan, to N-Formylkynurenine, which is then rapidly converted to kynurenine. The concentration of kynurenine can be quantified by its absorbance at 321 nm after a chemical reaction with p-dimethylaminobenzaldehyde (pDMAB), which forms a yellow Schiff base.
-
Cell-Based Assay: This assay measures IDO1 activity within a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV3 cells, are commonly used.[3] The amount of kynurenine secreted into the cell culture medium is measured as an indicator of intracellular IDO1 activity. This format provides insights into compound permeability and activity in a more physiologically relevant environment.
Experimental Workflow
Experimental Protocols
Biochemical IDO1 Inhibition Assay
a. Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (pDMAB) reagent (in acetic acid)
-
This compound (and other test compounds)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
DMSO (for compound dilution)
-
384-well, clear, flat-bottom assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring absorbance at 480 nm
b. Assay Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic dispenser or other liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well assay plate. Also include wells for positive (no inhibition, DMSO only) and negative (full inhibition, high concentration of control inhibitor) controls.
-
Enzyme Preparation: Prepare a fresh enzyme master mix in 50 mM potassium phosphate buffer (pH 6.5) containing ascorbic acid, methylene blue, and catalase. The final concentrations in the assay should be optimized but can start from published values.[2]
-
Assay Initiation: Add the IDO1 enzyme master mix to all wells of the assay plate.
-
Substrate Addition: To initiate the enzymatic reaction, add L-Tryptophan solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.
-
Color Development: Add the pDMAB reagent to each well.
-
Incubation: Incubate the plate at 60°C for 15-30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance of each well at 480 nm using a plate reader.
c. Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abscompound - Absneg_control) / (Abspos_control - Absneg_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Cell-Based IDO1 Inhibition Assay
a. Materials and Reagents:
-
HeLa or other suitable human cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant Human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (pDMAB) reagent
-
This compound (and other test compounds)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
DMSO
-
384-well, clear, flat-bottom cell culture plates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 480 nm
-
Cell incubator (37°C, 5% CO2)
b. Assay Protocol:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a predetermined density and allow them to adhere overnight in a cell incubator.
-
Cell Stimulation and Compound Treatment:
-
Prepare a solution of IFN-γ in cell culture medium.
-
Prepare serial dilutions of the test compounds and controls in the IFN-γ-containing medium.
-
Remove the old medium from the cells and add the compound- and IFN-γ-containing medium to the respective wells.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2 to allow for IDO1 expression and activity.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well and transfer it to a new, empty 384-well assay plate.
-
Kynurenine Measurement:
-
Add TCA solution to each well of the supernatant plate and incubate at 60°C for 30 minutes.
-
Centrifuge the plate to pellet any precipitated proteins.
-
Transfer the clarified supernatant to another new assay plate.
-
Add the pDMAB reagent to each well.
-
-
Data Acquisition: Measure the absorbance at 480 nm.
c. Data Analysis:
-
The data analysis is similar to the biochemical assay. Calculate the percent inhibition of kynurenine production for each compound and determine the IC50 values.
Data Presentation
The quantitative data from the screening and subsequent dose-response experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of HTS Primary Screen Results
| Compound ID | Concentration (µM) | % Inhibition (Biochemical) | % Inhibition (Cell-Based) | Hit (Yes/No) |
| This compound | 10 | 85.2 | 75.6 | Yes |
| Control 1 | 10 | 98.5 | 95.1 | Yes |
| Control 2 | 10 | 2.3 | 5.1 | No |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Biochemical IC50 (µM) | Cell-Based IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 1.2 ± 0.2 | 3.5 ± 0.5 | 1.1 | 98 |
| Epacadostat | 0.01 ± 0.002 | 0.05 ± 0.01 | 1.0 | 100 |
| ... | ... | ... | ... | ... |
Conclusion
The provided protocols and guidelines offer a robust starting point for establishing a high-throughput screening campaign to identify and characterize novel IDO1 inhibitors, such as this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's inhibitory potential, from direct enzyme interaction to activity in a more complex biological system. Careful assay optimization and stringent data quality control are paramount for the success of any HTS campaign.
References
- 1. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of N-(1-Pyridin-3-yl-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Pyridin-3-yl-ethyl)-hydroxylamine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the versatile hydroxylamine functionality and the pyridine scaffold. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound via a one-pot, two-step reductive amination of 3-acetylpyridine. The initial step involves the formation of an oxime intermediate, which is subsequently reduced in situ to the target hydroxylamine.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Oxime Formation: 3-Acetylpyridine reacts with hydroxylamine hydrochloride in the presence of a mild base to form 1-(pyridin-3-yl)ethan-1-one oxime.
-
Oxime Reduction: The oxime is then reduced to the corresponding hydroxylamine using a selective reducing agent, such as sodium cyanoborohydride. The reduction of oximes is a valuable method for the synthesis of N,O-disubstituted hydroxylamines.[1]
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the synthesis.
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | 1.21 g (10 mmol) | e.g., Sigma-Aldrich | Starting material |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 0.83 g (12 mmol) | e.g., Sigma-Aldrich | Nitrogen source for the hydroxylamine |
| Pyridine | C₅H₅N | 79.10 | 0.95 g (12 mmol) | e.g., Sigma-Aldrich | Mild base for oxime formation |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.94 g (15 mmol) | e.g., Sigma-Aldrich | Reducing agent |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | e.g., Fisher Scientific | Solvent |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 50 mL | e.g., Fisher Scientific | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | e.g., VWR | For pH adjustment |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | e.g., Fisher Scientific | Extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Laboratory prepared | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | e.g., Sigma-Aldrich | Drying agent |
| Round-bottom flask (250 mL) | - | - | 1 | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | 1 | - | For mixing |
| Condenser | - | - | 1 | - | To prevent solvent loss |
| Separatory funnel (250 mL) | - | - | 1 | - | For extraction |
| Rotary evaporator | - | - | 1 | - | For solvent removal |
Experimental Protocol
Safety Precautions
-
Hydroxylamine hydrochloride: Corrosive and can be a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium cyanoborohydride: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas.[2][3] All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a fume hood.
Step-by-Step Procedure
Part 1: Oxime Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (1.21 g, 10 mmol).
-
Dissolve the 3-acetylpyridine in 50 mL of ethanol.
-
Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.
-
Slowly add pyridine (0.95 g, 12 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 2: In-situ Reduction of the Oxime
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in 20 mL of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture while keeping the temperature at 0 °C.
-
After the addition is complete, slowly acidify the reaction mixture to a pH of 3-4 by the dropwise addition of 1 M HCl. The reduction of oximes with sodium cyanoborohydride is typically more efficient under acidic conditions.[4]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Part 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7).
-
Remove the organic solvents (ethanol and methanol) using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Data Presentation
Summary of Reaction Conditions
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Solvent | Ethanol, Methanol |
| Reducing Agent | Sodium Cyanoborohydride |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-19 hours (total) |
| pH for Reduction | 3-4 |
| Purification Method | Silica Gel Column Chromatography |
Expected Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The expected data is summarized below.
| Analysis Method | Expected Results |
| ¹H NMR | Pyridine protons: δ 8.4-8.6 (2H, m), δ 7.5-7.8 (1H, m), δ 7.2-7.4 (1H, m). Ethyl protons: δ 4.0-4.2 (1H, q), δ 1.3-1.5 (3H, d). Hydroxylamine protons: δ 5.0-6.0 (2H, br s, exchangeable with D₂O). Chemical shifts for the pyridine ring are based on similar structures like 3-ethylpyridine.[5][6] |
| ¹³C NMR | Pyridine carbons: δ 147-150 (2C), δ 135-138 (1C), δ 123-125 (1C), δ 138-142 (1C). Ethyl carbons: δ 55-60 (CH), δ 20-25 (CH₃). |
| FT-IR (cm⁻¹) | 3200-3400 (br, O-H and N-H stretching), 2850-3000 (C-H stretching), 1580-1600 (C=N and C=C stretching of pyridine ring), 1000-1100 (C-N stretching). |
| Mass Spec (ESI) | Expected [M+H]⁺: 139.0866 for C₇H₁₁N₂O⁺. |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow diagram for the synthesis, purification, and analysis.
Logical Relationship of Reagents and Intermediates
Caption: Diagram illustrating the relationship between reactants and intermediates leading to the final product.
References
- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]
- 6. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum [chemicalbook.com]
purification techniques for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine post-synthesis
An N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a chemical compound with potential applications in pharmaceutical research and drug development.[1][2][3] Post-synthesis, the purification of this compound is a critical step to ensure its suitability for further use, removing impurities, by-products, and unreacted starting materials. The choice of purification technique depends on the physicochemical properties of the compound and the nature of the impurities present.
This document provides detailed application notes and protocols for the purification of this compound and related compounds, intended for researchers, scientists, and drug development professionals.
Application Notes
The purification of hydroxylamine derivatives is essential to achieve the desired purity for subsequent applications, including biological assays and further chemical transformations. Common impurities may include starting materials, reagents from the synthesis, and side products. Several techniques can be employed for the purification of N-alkyl-N-(pyridin-yl)hydroxylamines.
Flash Column Chromatography: This is a widely used and effective method for the separation of organic compounds.[4][5] The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. The polarity of the solvent system is optimized to allow for the differential elution of the target compound and impurities.
Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. As the saturated solution cools, the compound crystallizes, leaving impurities in the solution.
Aqueous Extraction: This is often the first step in the work-up of a reaction mixture. It is used to separate the product from water-soluble impurities. The choice of the organic solvent for extraction is based on the solubility of the target compound and its immiscibility with water.
High-Performance Liquid Chromatography (HPLC): While often used for analytical purposes to assess purity, HPLC can also be used for preparative purification.[6][7][8][9] Reversed-phase HPLC is a common mode where a nonpolar stationary phase is used with a polar mobile phase. Pre-column derivatization is sometimes employed to enhance the detection of hydroxylamine compounds.[7][8][9]
Experimental Protocols
The following protocols are generalized based on methods used for similar hydroxylamine derivatives and can be adapted for the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of hydroxylamine derivatives using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate (EtOAc), Petroleum ether, Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., EtOAc/Petroleum ether 1:5 v/v).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Begin the elution with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound of interest. For example, starting with 100% DCM and gradually adding MeOH (e.g., from 1% to 15% MeOH in DCM).[4]
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Post-Synthesis Purification Workflow
A general workflow for the purification of this compound post-synthesis.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of solid this compound.
Materials:
-
Purified this compound (from chromatography or other methods)
-
Ethanol
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Solvent Addition: Place the solid compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[10]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Relationship of Purification Steps
The logical progression of purification techniques from crude to pure product.
Data Presentation
The following tables summarize quantitative data from the purification of similar hydroxylamine derivatives.
Table 1: Purification Yields of Related Hydroxylamine Derivatives
| Compound | Purification Method | Yield | Reference |
| N-benzyl-N-(pyridin-3-yl)hydroxylamine | Column Chromatography | 36% | [11] |
| (E)-4-(o-tolyl)but-3-en-1-ol derivative | Flash Column Chromatography | 85% | [4] |
| N,N-bis(2-{pyrid-2-yl}ethyl)amine | Zinc Reduction & Extraction | 94% | [12] |
| N-Alkyl Hydroxylamine Derivative | Flash Column Chromatography | 55.2% | [5] |
Table 2: HPLC Conditions for Analysis of Hydroxylamine Derivatives
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Ascentis express C18 | Zorbax SB C18 (150x4.6mm, 3.5µm) | [6] |
| Mobile Phase A | 0.05% formic acid in water | 1.0 mL of Orthophosphoric acid in 1000 mL water (Isocratic) | [6][7] |
| Mobile Phase B | 0.05% formic acid in acetonitrile | N/A | [6] |
| Flow Rate | 1 mL/min | 0.8 mL/min | [6][7] |
| Column Temp. | 30°C | 40°C | [6][7] |
| Detection | UV at 250 nm | UV at 252 nm | [6][7] |
| Injection Vol. | 5 µL | 10 µL | [6][7] |
| Run Time | 12 min | 20 min | [6][7] |
| Derivatization | Not specified | Pre-column with 9-fluorenylmethyl chloroformate | [7][8] |
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Buy Online TRC - N-[1-(Pyridin-3-yl)ethyl]hydroxylamine | LGC Standards [lgcstandards.com]
- 3. N-[1-(Pyridin-3-yl)ethyl]hydroxylamine 100mg | vwwr [vwwr.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biomedgrid.com [biomedgrid.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: N-(1-Pyridin-3-YL-ethyl)-hydroxylamine as a Chemical Probe for Target Identification
Disclaimer: Specific biological targets and validated protocols for the use of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine as a chemical probe are not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a generalized framework for the use of a novel chemical probe in target identification, using this compound as an illustrative example. The data and signaling pathways presented are hypothetical and for demonstration purposes only.
Introduction
Chemical probes are small molecules that can be used to engage and study specific protein targets within a complex biological system.[1] this compound is a small molecule with potential for development as a chemical probe. Its utility in target identification can be realized through techniques such as affinity purification coupled with mass spectrometry (AP-MS), which allows for the isolation and identification of specific protein binding partners from cell or tissue lysates.[2][3] This document provides a detailed protocol for the use of an immobilized version of this probe to identify its putative protein targets.
Probe Structure:
-
Name: this compound
-
For research use only. Not for human or veterinary use.[4]
Principle of Target Identification using Affinity Purification
The core principle of this protocol is to use an immobilized form of the chemical probe to "fish" for its binding partners in a complex protein mixture, such as a cell lysate. The probe is chemically linked to a solid support (e.g., agarose beads). When the cell lysate is incubated with these beads, proteins that bind to the probe are captured. Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted and identified using mass spectrometry.[3][5] To distinguish true binders from non-specific background proteins, a negative control is essential. This can be either beads without the probe or beads with an immobilized, structurally similar but biologically inactive molecule.
Hypothetical Target and Pathway
For the purpose of this illustrative guide, we will hypothesize that this compound targets and inhibits Kinase X , a key enzyme in the hypothetical "Cellular Stress Response Pathway" .
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Experimental Workflow
The overall workflow for target identification using the chemical probe involves several key stages, from probe immobilization to data analysis.
Caption: Workflow for chemical probe-based target identification.
Protocols
Protocol 1: Immobilization of this compound on NHS-activated Agarose Beads
This protocol describes the covalent coupling of the probe to N-hydroxysuccinimide (NHS)-activated agarose beads. The hydroxylamine group of the probe will react with the NHS ester on the beads to form a stable amide bond.
Materials:
-
This compound
-
NHS-activated Agarose Beads (e.g., Thermo Scientific Pierce)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanolamine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Resuspend the NHS-activated agarose bead slurry. Transfer 100 µL of the slurry to a new microcentrifuge tube.
-
Washing: Wash the beads by adding 1 mL of ice-cold 1 mM HCl. Centrifuge at 1,000 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
-
Probe Coupling Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM. Add TEA to a final concentration of 50 mM.
-
Coupling Reaction: Immediately add 500 µL of the probe coupling solution to the washed beads. Incubate on a rotator at room temperature for 2-4 hours.
-
Blocking: Centrifuge the beads and discard the supernatant. To block any unreacted NHS esters, add 1 mL of 1 M ethanolamine (pH 8.0) and incubate on a rotator for 1 hour at room temperature.
-
Final Washes: Wash the beads three times with 1 mL of PBS.
-
Storage: Resuspend the beads in 100 µL of PBS with a suitable preservative (e.g., 0.02% sodium azide). Store at 4°C.
-
Negative Control: Prepare control beads by following the same procedure but omitting the chemical probe in step 3.
Protocol 2: Affinity Purification of Target Proteins
Materials:
-
Probe-coupled beads and control beads
-
Cell culture flasks (e.g., T175) of a relevant cell line
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Grow cells to ~80-90% confluency. Harvest the cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA assay.
-
Binding: Aliquot 1 mg of total protein into two separate microcentrifuge tubes. Add 30 µL of probe-coupled beads to one tube and 30 µL of control beads to the other.
-
Incubation: Incubate the tubes on a rotator at 4°C for 2-4 hours.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
Protocol 3: On-Bead Tryptic Digestion for Mass Spectrometry
Materials:
-
Washed beads from Protocol 2
-
Urea (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (50 mM)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Denaturation and Reduction: Resuspend the washed beads in 50 µL of 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes.
-
Digestion: Dilute the urea to less than 2 M by adding 150 µL of 50 mM ammonium bicarbonate. Add 1 µg of trypsin and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Data Presentation
Quantitative data from target identification experiments are crucial for identifying high-confidence candidate proteins. The following tables represent hypothetical data from the experiments described above.
Table 1: Hypothetical Binding Affinity Data
This data could be obtained from an independent biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate the interaction between the probe and a purified candidate protein.
| Analyte | Ligand | Binding Affinity (KD) |
| Purified Kinase X | This compound | 250 nM |
| Purified Control Protein | This compound | > 50 µM |
Table 2: Hypothetical Mass Spectrometry Results
This table shows a list of proteins identified by mass spectrometry. The data is presented as the fold enrichment in the probe sample compared to the negative control. A high fold enrichment and low p-value indicate a specific interaction.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value |
| P12345 | KINX | Kinase X | 25.3 | 0.0001 |
| Q67890 | SCAFA | Scaffold protein A | 8.1 | 0.005 |
| P54321 | PHOSB | Phosphatase B | 5.5 | 0.012 |
| O11223 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.45 |
| P98765 | TUBA1A | Tubulin alpha-1A chain | 1.1 | 0.58 |
Target Validation
Following the identification of high-confidence candidates like "Kinase X", further experiments are required to validate the target. These may include:
-
Western Blot: Confirming the presence of the candidate protein in the pull-down eluate.
-
Cellular Thermal Shift Assay (CETSA): Demonstrating target engagement in intact cells.
-
Enzyme Activity Assays: Showing that the probe inhibits the enzymatic activity of the purified candidate protein.
-
Genetic Knockdown/Knockout: Demonstrating that the cellular phenotype observed with the probe is recapitulated by reducing the expression of the candidate target protein.
References
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Safe Handling and Disposal of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Quantitative Data
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a research chemical and its toxicological properties have not been fully investigated.[1] However, based on the known hazards of hydroxylamine and its salts, it should be considered a hazardous substance.[2] The table below summarizes the potential hazards.
| Hazard Classification | Description | Citation |
| Physical Hazards | May be corrosive to metals. Risk of explosion by shock, friction, fire, or other sources of ignition. May form combustible dust concentrations in air. | [1][3] |
| Health Hazards | Toxic if swallowed and harmful in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory sensitization. Suspected of causing cancer and may be a possible mutagen. May cause damage to organs through prolonged or repeated exposure. | [1][2][3][4] |
| Environmental Hazards | Very toxic to aquatic life. | [1][3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: A lab coat, chemically resistant gloves (e.g., nitrile), and full-length pants and closed-toe shoes are mandatory. Contaminated work clothing should not be allowed out of the workplace.[1][4]
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Procedures
Adherence to the following procedures is critical to minimize exposure and risk.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) available.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and the laboratory supervisor.
-
Contact the institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
-
First Aid Measures:
-
If Ingested: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Do not flush down the drain or dispose of in regular trash.
-
Visualizations
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for In Vivo Dosage Determination of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for determining the appropriate dosage of the novel compound, N-(1-Pyridin-3-YL-ethyl)-hydroxylamine, for in vivo studies. Due to the limited publicly available data on this specific molecule, this document outlines a generalized, yet detailed, approach based on established principles of preclinical drug development and toxicology. The protocols described herein are intended to guide researchers in establishing a safe and effective dose range for subsequent efficacy studies.
The primary objectives of the described studies are to:
-
Determine the Maximum Tolerated Dose (MTD).
-
Establish a preliminary pharmacokinetic (PK) profile.
-
Identify the No-Observed-Adverse-Effect Level (NOAEL).
-
Recommend a dose range for future in vivo efficacy studies.
Preclinical Dosage Determination Workflow
The overall workflow for determining the in vivo dosage of a novel compound like this compound involves a stepwise approach, starting with dose-range finding and culminating in the selection of doses for efficacy studies.
Dosage Determination Workflow
Experimental Protocols
Dose-Range Finding (DRF) and Acute Toxicity Study
Objective: To determine the acute toxicity profile and estimate the Maximum Tolerated Dose (MTD) of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats), typically 6-8 weeks old, with equal numbers of males and females.
-
Group Allocation: Assign animals to dose groups, including a vehicle control group. A common approach is to use a dose escalation design.
-
Dose Formulation: Prepare a clear solution or a homogenous suspension of the test compound in an appropriate vehicle (e.g., saline, PBS, or a solution containing a low percentage of DMSO and/or Tween 80). The solubility of the compound will dictate the vehicle choice.
-
Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Dose Levels: Start with a wide range of doses, often spaced by a half-log interval (e.g., 10, 30, 100, 300, 1000 mg/kg).[1]
-
Observation Period: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.[2]
-
Data Collection: Record body weight, food and water consumption, and any observed clinical signs.
-
Endpoint: At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation:
| Parameter | Description |
| LD50 (Median Lethal Dose) | The statistically estimated dose that is expected to cause mortality in 50% of the treated animals. |
| MTD (Maximum Tolerated Dose) | The highest dose that does not cause mortality, a loss of more than 10-20% of body weight, or other overt signs of toxicity.[3][4] |
| Clinical Observations | Detailed records of any adverse effects observed, such as changes in activity, grooming, posture, and signs of pain or distress. |
Repeat-Dose Toxicity Study
Objective: To evaluate the toxicity of this compound after repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Use the same species as in the acute toxicity study.
-
Group Allocation: Assign animals to at least three dose groups (low, mid, and high) and a vehicle control group.
-
Dose Selection: The high dose should be at or near the MTD determined in the acute study. The low dose should ideally be a multiple of the anticipated efficacious dose and show no adverse effects. The mid-dose should be an intermediate between the low and high doses.
-
Dose Administration: Administer the compound daily for a predetermined period (e.g., 7, 14, or 28 days) via the same route as in the DRF study.
-
Monitoring: Conduct daily clinical observations and record body weights and food consumption regularly.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Data Presentation:
| Parameter | Description |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1][5] |
| Target Organs of Toxicity | Organs that show treatment-related histopathological changes. |
| Hematology & Clinical Chemistry | Changes in blood cell counts, liver enzymes, kidney function markers, etc., that indicate potential toxicity. |
Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use the same species as in the toxicity studies.
-
Dose Administration: Administer a single dose of the compound. It is often beneficial to test at least two dose levels.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Calculate key PK parameters.
Data Presentation:
| PK Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | A measure of total drug exposure over time. |
| t1/2 (Half-life) | The time required for the plasma concentration to decrease by half. |
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not defined in the provided search results, many pyridinyl compounds are known to interact with kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be a potential target.
Hypothetical Kinase Inhibition Pathway
Dose Selection for Efficacy Studies
Based on the data gathered from the studies outlined above, the selection of doses for efficacy studies should adhere to the following principles:
-
At least three dose levels should be chosen.
-
The highest dose should be at or below the MTD to avoid confounding toxicity.
-
The lowest dose should be one that is expected to have a pharmacological effect, potentially extrapolated from in vitro data.
-
The doses should be spaced appropriately to demonstrate a dose-response relationship.
Conclusion
The determination of a safe and effective dose for in vivo studies of a novel compound such as this compound is a critical step in the drug development process. The protocols and workflows detailed in these application notes provide a systematic approach to generating the necessary toxicological and pharmacokinetic data to make informed decisions for subsequent efficacy testing. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.
References
- 1. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.9. Maximum Tolerated Dose Determination [bio-protocol.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
Application Notes and Protocols for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and its derivatives in medicinal chemistry, focusing on lead optimization strategies. The protocols outlined below are based on established methodologies for similar compound classes and are intended to serve as a guide for researchers.
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring, a common scaffold in numerous approved drugs, and a hydroxylamine moiety, which is increasingly recognized as a valuable functional group in drug design. The hydroxylamine group can act as a bioisosteric replacement for other functionalities, potentially improving physicochemical properties such as solubility and metabolic stability, and providing unique hydrogen bonding interactions with biological targets. This document will explore its application in the context of lead optimization, particularly for the development of novel antibacterial agents targeting ribonucleotide reductase (RNR).
Rationale for Use in Lead Optimization
The incorporation of the this compound scaffold into a lead optimization campaign can be driven by several key considerations:
-
Bioisosterism: The hydroxylamine moiety can serve as a non-classical bioisostere for amides, amines, and other hydrogen-bonding groups. This substitution can modulate a compound's lipophilicity and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improved Physicochemical Properties: The pyridine nitrogen and the hydroxylamine group can enhance aqueous solubility, a critical factor for oral bioavailability.
-
Novel Target Interactions: The hydroxylamine functionality can form unique hydrogen bonds and coordinate with metal ions in enzyme active sites, potentially leading to increased potency and selectivity.
-
Established Biological Activity: N-alkyl-N-(pyridin-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, suggesting that derivatives of this compound are promising candidates for antimicrobial drug discovery.[1][2]
Application Example: Lead Optimization of Antibacterial Agents Targeting Ribonucleotide Reductase
This section provides a hypothetical lead optimization scenario based on the known antibacterial activity of pyridyl-hydroxylamine derivatives. The primary target is Ribonucleotide Reductase (RNR), an essential enzyme for DNA synthesis in bacteria.[3] Hydroxylamine-based compounds are known to act as radical scavengers, which can inhibit the radical-dependent catalytic mechanism of RNR.[3]
Initial Hit and Optimization Strategy
Let's assume an initial hit compound, Lead-1 , containing a pyridin-3-yl-ethyl motif, has been identified with moderate antibacterial activity. The lead optimization strategy will involve the synthesis and evaluation of this compound analogs to improve potency, selectivity, and pharmacokinetic properties.
Diagram of the Lead Optimization Workflow:
Caption: Workflow for lead optimization of this compound analogs.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative data for a series of synthesized analogs.
| Compound ID | R1-Substitution on Pyridine | R2-Substitution on Ethyl | MIC (μg/mL) vs. S. aureus | IC50 RNR (μM) | Aqueous Solubility (μg/mL) |
| Lead-1 | H | H | 64 | >100 | 50 |
| A-1 | H | H (as hydroxylamine) | 16 | 25 | 150 |
| A-2 | 5-Fluoro | H (as hydroxylamine) | 8 | 12 | 180 |
| A-3 | 6-Methyl | H (as hydroxylamine) | 32 | 45 | 120 |
| A-4 | H | (S)-Methyl (as hydroxylamine) | 8 | 15 | 160 |
| A-5 | H | (R)-Methyl (as hydroxylamine) | 32 | 50 | 155 |
SAR Summary:
-
The introduction of the hydroxylamine group (A-1 vs. Lead-1) significantly improved antibacterial activity and aqueous solubility.
-
Electron-withdrawing substituents at the 5-position of the pyridine ring (A-2) enhanced potency.
-
Steric hindrance at the 6-position (A-3) was detrimental to activity.
-
Stereochemistry on the ethyl side chain plays a role, with the (S)-enantiomer (A-4) being more active.
Experimental Protocols
General Synthesis of this compound Analogs
A plausible synthetic route to the target compounds is via reductive amination of a substituted 3-acetylpyridine followed by appropriate protection and deprotection steps if necessary. A more direct approach for N-alkylation can be adapted from the literature.[1]
Diagram of the Synthetic Pathway:
Caption: General synthetic route to this compound.
Protocol for the Synthesis of this compound (A-1):
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in methanol (0.2 M) at 0 °C, add hydroxylamine hydrochloride (1.2 eq).
-
pH Adjustment: Adjust the pH of the mixture to ~5-6 with a mild base (e.g., sodium acetate).
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension of a mid-logarithmic phase culture of the test organism (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Ribonucleotide Reductase (RNR) Inhibition Assay
The inhibitory activity of the compounds against RNR can be assessed using a spectrophotometric assay that measures the reduction of a nucleotide substrate.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified bacterial RNR, a nucleotide substrate (e.g., CDP), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the necessary cofactor (e.g., ATP) and incubate at the optimal temperature for the enzyme (e.g., 37 °C).
-
Detection: After a defined incubation period, stop the reaction and measure the amount of deoxynucleotide product formed. This can be done using various methods, such as HPLC or a coupled enzymatic assay.
-
IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway
The proposed mechanism of action for hydroxylamine-based antibacterial agents involves the inhibition of the RNR enzyme, which is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.
Diagram of the RNR Inhibition Pathway:
Caption: Proposed mechanism of action via RNR inhibition.
By acting as a radical scavenger, the hydroxylamine moiety can quench the essential tyrosyl radical in the active site of RNR, thereby inhibiting its catalytic activity. This leads to a depletion of the deoxyribonucleotide pool, halting DNA synthesis and repair, and ultimately resulting in bacterial cell death.
Conclusion
This compound represents a promising scaffold for medicinal chemistry lead optimization, particularly in the development of novel antibacterial agents. Its unique combination of a proven pharmacophore (pyridine) and a versatile functional group (hydroxylamine) offers multiple avenues for optimizing potency, selectivity, and ADME properties. The protocols and data presented herein provide a framework for researchers to explore the potential of this and related compounds in their drug discovery programs.
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for evaluating the cytotoxic potential of the novel compound, N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Determining the cytotoxic profile of a new chemical entity is a critical step in the drug discovery and development process, offering insights into potential therapeutic efficacy and off-target toxicities.[1][2][3][4] The following protocols detail widely accepted in vitro assays to measure cell viability, membrane integrity, and apoptosis.
A multi-parametric approach is recommended to gain a thorough understanding of the compound's cytotoxic mechanism.[5] This typically involves an initial screening to determine the concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mode of cell death.
General Cell Culture and Compound Preparation
A crucial first step in assessing cytotoxicity is the proper maintenance of cell cultures and preparation of the test compound.
1.1. Cell Line Selection and Maintenance:
-
Recommendation: A panel of cell lines is recommended, including both cancerous and non-cancerous lines, to assess specificity. For initial screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and a non-cancerous line like HEK293 (human embryonic kidney) or primary cells are suitable.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
1.2. Compound Stock Solution and Dilutions:
-
Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).
-
Serial Dilutions: Prepare a range of working concentrations by performing serial dilutions of the stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: Experimental workflow for cytotoxicity assessment.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[7]
3.1. Protocol: MTT Assay [8][9][10]
| Step | Procedure |
| 1 | Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment. |
| 2 | Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls. |
| 3 | Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. |
| 4 | MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] |
| 5 | Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking. |
| 6 | Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[9] |
| 7 | Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). |
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[12]
4.1. Protocol: LDH Release Assay [11][13][14][15]
| Step | Procedure |
| 1 | Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a maximum LDH release control (cells treated with a lysis buffer). |
| 2 | Incubation: Incubate the plate for the desired exposure time. |
| 3 | Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. |
| 4 | LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add 50 µL of the reaction mixture to each well containing the supernatant. |
| 5 | Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. |
| 6 | Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. |
| 7 | Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. |
Apoptosis Assessment
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), further assays are necessary.[16][17]
5.1. Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[18][19] Caspase-3 is a key executioner caspase.[18] Fluorometric assays are available to measure the activity of specific caspases.[20][21]
5.1.1. Protocol: Caspase-3/7 Activity Assay [20][22]
| Step | Procedure |
| 1 | Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described. Include positive (e.g., staurosporine) and negative controls. |
| 2 | Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.[20] |
| 3 | Caspase Reaction: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[22] |
| 4 | Incubation: Incubate at 37°C for 1-2 hours, protected from light.[20] |
| 5 | Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[20] |
| 6 | Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to the untreated control. |
5.2. Potential Signaling Pathways in Drug-Induced Apoptosis
The following diagram illustrates the two main apoptosis pathways that could be investigated if this compound is found to induce apoptosis.
Caption: Major apoptosis signaling pathways.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Table 2: LDH Release and Caspase-3/7 Activity at IC50 Concentration
| Cell Line | Treatment Concentration (µM) | % LDH Release | Fold Increase in Caspase-3/7 Activity |
| HeLa | [IC50 at 48h] | ||
| A549 | [IC50 at 48h] | ||
| MCF-7 | [IC50 at 48h] | ||
| HEK293 | [IC50 at 48h] |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density and incubation times for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific assay kits. The compound this compound is for research use only and not for human or veterinary use.[23]
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. kosheeka.com [kosheeka.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caspase3 assay [assay-protocol.com]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Sapphire Bioscience [sapphirebioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome these issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I prepare my stock solution in an aqueous buffer. What is the likely cause?
A1: Poor aqueous solubility is a common issue for many organic compounds, including pyridine derivatives. The precipitation you are observing is likely due to the concentration of your compound exceeding its solubility limit in the chosen aqueous buffer. Several factors can influence this, including the pH of the buffer, its composition, and the temperature. The pyridine ring and hydroxylamine group in the molecule have ionizable sites, making its solubility highly dependent on the pH of the solution.
Q2: How does the pH of the buffer affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH due to its basic pyridine nitrogen and the acidic hydroxylamine proton. The pKa of the pyridine moiety is estimated to be around 5.23, while the hydroxylamine group's pKa is also in the acidic to neutral range.
-
At acidic pH (below the pKa of the pyridine): The pyridine nitrogen will be protonated, forming a positively charged pyridinium ion. This ionization increases the polarity of the molecule and its interaction with water, generally leading to higher solubility.
-
At neutral or basic pH (above the pKa of the pyridine): The pyridine nitrogen will be in its neutral, less polar form, which can decrease aqueous solubility.
Therefore, if you are working with a neutral or basic buffer (e.g., PBS pH 7.4, TRIS pH 8.0), you may experience lower solubility compared to an acidic buffer.
Q3: Are there any specific buffers that are recommended or should be avoided?
-
Phosphate buffers: These are commonly used and generally well-tolerated. However, be aware that phosphate ions can sometimes interact with compounds and affect their solubility.
-
TRIS buffers: TRIS buffers are also widely used, particularly in biological assays. They have a pKa of around 8.1, making them suitable for experiments in the physiological pH range. It is always recommended to experimentally determine the solubility of your compound in the specific buffer system you intend to use for your experiments.
Q4: Can temperature be used to improve the solubility of this compound?
A4: In many cases, increasing the temperature can increase the solubility of a compound. However, this effect is compound-specific and should be used with caution. For this compound, modest heating (e.g., to 37°C) might improve solubility. It is crucial to ensure that the compound is stable at elevated temperatures and does not degrade over the course of your experiment. Always perform stability checks if you are using heat to aid dissolution.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and improving the solubility of this compound.
Initial Solubility Assessment
Before attempting to solubilize a large amount of your compound, it is crucial to perform a small-scale solubility test to determine its approximate solubility in your desired buffer.
-
Workflow for Initial Solubility Assessment:
Caption: Workflow for a quick solubility estimation.
Troubleshooting Poor Solubility
If you have confirmed that your compound has poor solubility in your desired buffer, you can follow this troubleshooting workflow:
Caption: Logical workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline pH 7.4, 50 mM TRIS-HCl pH 8.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 1-2 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Improving Solubility using pH Adjustment
This protocol outlines how to systematically test the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., acetate buffer pH 4.0, 5.0; phosphate buffer pH 6.0, 7.0; TRIS buffer pH 8.0, 9.0)
-
Materials as listed in Protocol 1
Procedure:
-
Set up a series of vials, each containing an excess amount of the compound.
-
To each vial, add a known volume of a different pH buffer.
-
Follow steps 3-8 from Protocol 1 for each pH condition.
-
Plot the measured solubility as a function of pH to determine the optimal pH range for your experiments.
Protocol 3: Improving Solubility using Co-solvents
This protocol describes how to use a water-miscible organic solvent to increase the solubility of your compound.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Co-solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol)
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a series of buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Set up a series of vials, each containing an excess amount of the compound.
-
To each vial, add a known volume of a different buffer/co-solvent mixture.
-
Follow steps 3-8 from Protocol 1 for each co-solvent concentration.
-
Determine the lowest concentration of co-solvent that provides the desired solubility while being compatible with your experimental system. Note: Always run a vehicle control in your experiments to account for any effects of the co-solvent.
Protocol 4: Improving Solubility using Cyclodextrins
This protocol details the use of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Materials as listed in Protocol 1
Procedure:
-
Prepare a series of aqueous buffer solutions containing different concentrations of the cyclodextrin (e.g., 1, 5, 10, 20 mM).
-
Set up a series of vials, each containing an excess amount of the compound.
-
To each vial, add a known volume of a different cyclodextrin solution.
-
Follow steps 3-8 from Protocol 1 for each cyclodextrin concentration.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the effectiveness of the complexation.
Data Presentation
Table 1: Hypothetical Solubility Data of this compound in Different Aqueous Buffers at 25°C
| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |
| 50 mM Acetate Buffer | 4.0 | > 1000 | > 7000 |
| 50 mM Acetate Buffer | 5.0 | 850 | 5980 |
| 50 mM Phosphate Buffer | 6.0 | 250 | 1760 |
| 50 mM Phosphate Buffer | 7.0 | 50 | 350 |
| 50 mM TRIS Buffer | 8.0 | 20 | 140 |
| 50 mM TRIS Buffer | 9.0 | 15 | 105 |
Note: This data is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Table 2: Hypothetical Effect of Co-solvents and Cyclodextrin on the Solubility of this compound in 50 mM Phosphate Buffer at pH 7.4
| Solubilizing Agent | Concentration | Solubility (µg/mL) | Fold Increase |
| None (Control) | - | 45 | 1.0 |
| DMSO | 1% (v/v) | 150 | 3.3 |
| DMSO | 5% (v/v) | 800 | 17.8 |
| Ethanol | 2% (v/v) | 120 | 2.7 |
| Ethanol | 10% (v/v) | 650 | 14.4 |
| HP-β-CD | 10 mM | 500 | 11.1 |
| HP-β-CD | 20 mM | 1200 | 26.7 |
Note: This data is hypothetical and for illustrative purposes only. Actual solubility enhancement should be determined experimentally.
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by the equilibrium between its solid and dissolved states, which is influenced by the protonation state of its ionizable groups.
Caption: Equilibrium between solid and dissolved species.
By following the troubleshooting steps and experimental protocols outlined in this guide, researchers can systematically address and overcome the challenges associated with the poor aqueous solubility of this compound, leading to more reliable and reproducible experimental outcomes.
identifying and minimizing off-target effects of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of the novel compound N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Given the limited specific data on this compound, this guide focuses on established methodologies for characterizing novel small molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are initiating studies with this compound. What are the first steps to predict potential off-target effects?
A1: For a novel compound like this compound, a tiered approach starting with computational methods is recommended to forecast potential off-target interactions before committing to extensive wet-lab experiments.
Initial In Silico Assessment:
-
Target Prediction Tools: Utilize computational platforms to screen for potential off-target interactions.[1][2][3] These tools compare the structure of your compound to databases of known ligands for a wide range of biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound to search for similar pharmacophores in known protein targets.
-
Toxicity Prediction: Employ in silico toxicology models to predict potential liabilities associated with the hydroxylamine moiety, as some compounds in this class can induce effects like methemoglobin formation.[4]
A logical workflow for this initial computational assessment is outlined below.
Q2: Our computational analysis suggests potential interactions with several kinases. How can we experimentally validate these predictions?
A2: Kinase profiling services are a direct and efficient way to screen for interactions across a broad range of kinases. Several platforms are commercially available that can provide data on both binding affinity and functional inhibition.
Recommended Experimental Approach: Kinome Scanning
-
Binding Assays: Services like KINOMEscan® utilize competition binding assays to quantify the interaction of your compound with a large panel of kinases.[5][6] This approach provides dissociation constants (Kd) as a measure of binding affinity.
-
Functional Assays: Activity-based kinase screening platforms measure the ability of your compound to inhibit the enzymatic activity of kinases.[7] These assays typically report IC50 values.
The table below summarizes some commercially available kinase profiling panels.
| Service Provider | Panel Name | Number of Kinases | Assay Principle | Output Metric |
| Eurofins Discovery | KINOMEscan® | Up to 468 | Competition Binding | Kd |
| Reaction Biology | Kinase Panels | Customizable | Radiometric/Fluorescent | IC50 |
| MtoZ Biolabs | Kinome Profiling | Customizable | Mass Spectrometry | Relative Activity |
Q3: Beyond kinases, how can we obtain a broader view of potential off-target interactions in an unbiased manner?
A3: For a comprehensive and unbiased assessment of off-target effects, several experimental strategies can be employed. These range from broad screening panels to proteome-wide approaches.
Experimental Strategies for Broad Off-Target Profiling:
-
Safety Pharmacology Panels: These are predefined assay panels that screen your compound against a collection of targets known to be associated with adverse drug reactions.[8][9][10][11][12] These panels often include GPCRs, ion channels, transporters, and enzymes.
-
Chemical Proteomics: This powerful technique can identify direct protein targets of a small molecule in a cellular context.[13][14][15][16] It typically involves immobilizing your compound on a matrix to "fish" for binding partners from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[17][18][19][20][21] This method can be used to confirm target engagement in intact cells or cell lysates.
The following diagram illustrates a general workflow for experimental off-target identification.
Q4: We have identified a significant off-target interaction. What strategies can we employ to minimize this effect?
A4: Minimizing off-target effects often involves modifying the chemical structure of the compound to improve its selectivity for the intended target. This is a key aspect of the lead optimization process.
Strategies for Minimizing Off-Target Effects:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound and assess the impact on both on-target and off-target activity. The goal is to identify modifications that reduce off-target binding while maintaining or improving on-target potency.
-
Bioisosteric Replacement: Replace parts of the molecule with chemical groups that have similar physical or chemical properties but may alter the binding profile to reduce off-target interactions.
The following table outlines key considerations in a lead optimization strategy to minimize off-target effects.
| Strategy | Description | Key Experimental Readout |
| SAR by Analog Synthesis | Create a library of chemical analogs by modifying different parts of the parent compound. | On-target potency vs. off-target potency (selectivity index) |
| Structure-Based Design | If the 3D structures of the on- and off-targets are known, design modifications that favor interaction with the on-target and disfavor interaction with the off-target. | Co-crystal structures, computational docking scores |
| Property-Based Design | Modify physicochemical properties (e.g., lipophilicity, pKa) to alter tissue distribution and reduce exposure to tissues where the off-target is prevalent. | ADME property measurements |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA experiment to validate the interaction of this compound with a suspected off-target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration. Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature for both the treated and vehicle control samples to generate thermal stability curves. A shift in the curve for the treated sample indicates target engagement.
Protocol 2: Chemical Proteomics - Affinity Purification
This protocol outlines a general procedure for identifying protein binding partners of this compound using an affinity purification approach followed by mass spectrometry.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from a relevant cell line or tissue
-
Wash buffers of varying stringency
-
Elution buffer
-
Mass spectrometry-compatible reagents
Procedure:
-
Compound Immobilization: Covalently attach the linker-modified analog of this compound to the affinity resin according to the manufacturer's instructions.
-
Incubation with Lysate: Incubate the compound-immobilized resin with the cell lysate to allow for protein binding. Include a control resin with no compound or an inactive analog to identify non-specific binders.
-
Washing: Wash the resin extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using a suitable elution buffer (e.g., containing a high concentration of the free compound, or a denaturing buffer).
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins using standard proteomics techniques, such as in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched on the compound-immobilized resin compared to the control resin. These are potential binding partners of this compound.
Signaling Pathway Considerations
While the specific on-target pathway of this compound is not yet defined, researchers should be aware of common pathways modulated by off-target interactions of small molecules. For instance, if kinome screening reveals off-target activity against kinases involved in cell growth and proliferation, it is crucial to investigate downstream effects on pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.
The diagram below illustrates a hypothetical scenario where an off-target kinase interaction could impact these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. AI for Small Molecule Drug Discovery | Accelerate Your Pipeline [ardigen.com]
Technical Support Center: Purification of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my yield of this compound significantly lower than expected after purification?
A1: Low yield can be attributed to several factors during the purification process. The inherent instability of hydroxylamines can lead to degradation. Additionally, suboptimal purification techniques can result in product loss.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of the Hydroxylamine | Hydroxylamines can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1][2] |
| Inappropriate pH | The stability of the compound can be pH-dependent. Assess the pH of your aqueous solutions during extraction and chromatography to prevent decomposition. |
| Suboptimal Chromatography Conditions | Improper choice of stationary or mobile phase can lead to poor separation and product loss. Refer to the detailed column chromatography protocol below and consider screening different solvent systems. |
| Loss during Recrystallization | The compound may be too soluble in the chosen recrystallization solvent, or too little solvent was used, leading to co-precipitation with impurities. Experiment with different solvent systems and solvent ratios. |
Q2: My purified this compound shows the presence of unknown impurities in HPLC/NMR analysis. What are the likely sources of these impurities and how can I remove them?
A2: Impurities can originate from the synthesis or be byproducts of degradation. Identifying the nature of the impurity is key to its removal.
Potential Impurities and Removal Strategies:
| Potential Impurity | Possible Source | Suggested Removal Method |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Optimize the purification method, such as column chromatography with a suitable gradient elution to separate compounds with different polarities.[3][4][5] |
| Oxidation Product (e.g., corresponding oxime or nitrone) | Exposure to air or oxidizing agents. | Minimize air exposure during workup and purification. Consider using antioxidants if compatible with the compound and downstream applications. Recrystallization may also be effective. |
| Side-Reaction Products | Competing reaction pathways during synthesis. | A thorough understanding of the reaction mechanism can help predict side products. A combination of aqueous washes (to remove acidic or basic impurities) and chromatography is often necessary. |
Q3: I am observing streaking or tailing of my compound spot on the TLC plate during column chromatography. How can I improve the separation?
A3: Streaking or tailing on a TLC plate is often indicative of issues with the compound's interaction with the stationary phase or the choice of the mobile phase.
Troubleshooting TLC and Column Chromatography:
-
Adjusting Mobile Phase Polarity: The polarity of the solvent system is crucial for good separation. A gradual increase in the polar solvent component in your mobile phase during gradient elution can improve resolution.[4]
-
Addition of a Modifier: For basic compounds like pyridine derivatives, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the mobile phase can prevent interaction with acidic sites on the silica gel, leading to sharper peaks.[6]
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure the sample is concentrated and loaded onto the column in a narrow band.
-
Choice of Stationary Phase: If issues persist, consider using an alternative stationary phase, such as alumina or a reverse-phase silica gel.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for purified this compound?
A: Due to its potential sensitivity to oxidation and degradation, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) in a tightly sealed container.
Q: Which analytical techniques are most suitable for assessing the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents and structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q: Can I use recrystallization as the sole method for purification?
A: While recrystallization can be effective for removing certain impurities, it may not be sufficient to remove impurities with similar solubility profiles to the target compound.[3] It is often used as a final polishing step after chromatographic purification.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate, followed by the addition of Methanol if necessary).
-
Consider adding 0.1-1% triethylamine to the mobile phase to improve peak shape.[6]
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexane or diethyl ether.
-
-
Dissolution:
-
Place the crude compound in a flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the compound is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot-filter the solution to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. US7396519B2 - Preparation of a high purity and high concentration hydroxylamine free base - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce degradation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the hydroxylamine functional group. This process can be accelerated by the presence of multivalent metal cations such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), which can act as catalysts.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation. Like many hydroxylamine derivatives, this compound is thermally sensitive.
-
pH: The stability of hydroxylamines is highly pH-dependent. High pH (alkaline) conditions are known to accelerate the decomposition of hydroxylamine and its derivatives.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the known chemistry of secondary hydroxylamines, the primary degradation product upon oxidation is likely the corresponding nitrone. Other potential degradation pathways, especially under more forceful conditions, could involve cleavage of the N-O bond or reactions involving the pyridine ring.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf life and stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Purity: Ensure the compound is free from metal impurities.
Q4: Can I use antioxidants to prevent the degradation of this compound in my experiments?
A4: Yes, the use of antioxidants can be an effective strategy. Substituted hydroxylamines themselves can act as antioxidants.[2] However, to protect the primary compound, you could consider adding other antioxidants to your experimental system, provided they do not interfere with your downstream applications. The choice of antioxidant would need to be empirically determined for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound during the experiment. | 1. Work under an inert atmosphere: Perform all experimental manipulations in a glove box or under a constant stream of argon or nitrogen. 2. Use deoxygenated solvents: Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. 3. Control the temperature: Maintain a low temperature throughout the experiment using an ice bath or a cryostat. 4. Optimize pH: If possible, maintain a neutral or slightly acidic pH. Avoid basic conditions. 5. Use metal-free labware: Use plastic or high-quality glass labware that has been treated to remove trace metals. 6. Add a chelating agent: Consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any catalytic metal ions. A typical starting concentration is 0.1-1 mM. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared sample: Compare the chromatogram of your experimental sample to that of a freshly prepared, undegraded standard of this compound. 2. Characterize degradation products: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. An increase in mass corresponding to the loss of two hydrogen atoms and the gain of one oxygen atom could indicate the formation of the corresponding nitrone. 3. Implement preventative measures: Follow the recommendations for preventing degradation as outlined in the previous point. |
| Color change in the reaction mixture. | Oxidation of the hydroxylamine or other components. | 1. Visual inspection: Note the color of a freshly prepared solution of this compound in your solvent system as a baseline. 2. Exclude oxygen: Ensure all steps are performed under strictly anaerobic conditions. 3. Check for impurities: Impurities in the starting material or reagents could be contributing to color changes. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Conditions
This protocol outlines a method to quantitatively assess the stability of this compound under various experimental stressors using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
EDTA solution (100 mM)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Temperature Stress: Aliquot the stock solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Stress: Dilute the stock solution in buffers of different pH values to a final concentration.
-
Oxidative Stress: Add a small amount of H₂O₂ to the stock solution.
-
Catalytic Metal Stress: Add a trace amount of a metal salt (e.g., FeCl₃) to the stock solution.
-
Stabilized Control: To another aliquot, add EDTA to a final concentration of 1 mM.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
Data Presentation:
The results can be summarized in the following table:
| Condition | Time (hours) | % Remaining this compound |
| 4°C | 0 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 25°C | 0 | 100 |
| 2 | ||
| ... | ||
| pH 4 | 0 | 100 |
| 2 | ||
| ... | ||
| H₂O₂ | 0 | 100 |
| 2 | ||
| ... |
Protocol 2: General Procedure for Minimizing Degradation During a Reaction
This protocol provides a general workflow for handling this compound in a typical chemical reaction.
Materials and Equipment:
-
Schlenk line or glove box
-
Deoxygenated solvents
-
Metal-free glassware or plasticware
-
Chelating agent (e.g., EDTA) if compatible with the reaction
Procedure:
-
Preparation of Glassware: Ensure all glassware is clean and dry. If necessary, wash with a dilute acid solution to remove any trace metal residues, followed by rinsing with deionized water and drying.
-
Deoxygenation of Solvents: Before use, sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Setting up the Reaction: Assemble the reaction apparatus under an inert atmosphere (e.g., using a Schlenk line or inside a glove box).
-
Addition of Reagents:
-
Dissolve all solid reagents in deoxygenated solvents before adding them to the reaction mixture.
-
If using a chelating agent, add it to the reaction mixture before adding this compound.
-
Add the this compound solution to the reaction mixture slowly, especially if the reaction is exothermic.
-
-
Reaction Conditions:
-
Maintain the reaction at the lowest feasible temperature.
-
Keep the reaction under a positive pressure of inert gas throughout the experiment.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Work-up and Purification:
-
When the reaction is complete, perform the work-up and purification steps as quickly as possible.
-
If possible, use deoxygenated solvents during extraction and chromatography.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for minimizing degradation during experiments.
Caption: Troubleshooting logic for addressing degradation issues.
References
Technical Support Center: Troubleshooting Assay Interference by N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to identifying and mitigating assay interference caused by the compound N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My assay shows unexpected activity or inhibition when this compound is present. What are the potential causes?
A1: this compound contains both a hydroxylamine functional group and a pyridine ring, which can contribute to assay interference through several mechanisms:
-
Chemical Reactivity: The hydroxylamine moiety can act as a nucleophile, potentially reacting with electrophilic components of your assay, such as substrates, co-factors, or even the target protein itself. This can lead to the formation of adducts and a false positive or negative signal.
-
Redox Activity: Hydroxylamine derivatives can participate in redox reactions. The compound may act as a reducing or oxidizing agent, interfering with assay components or generating reactive oxygen species (ROS) that can disrupt the assay readout.
-
Metal Chelation: The pyridine ring and the hydroxylamine group may chelate metal ions that are essential for enzyme activity or the stability of assay reagents.
-
Non-Specific Protein Binding: The compound might bind to proteins in a non-specific manner, causing aggregation or denaturation, which can alter their function and lead to misleading results.[1]
-
Interference with Detection Method: The compound could interfere with the assay's detection method, for example, by quenching fluorescence or inhibiting a reporter enzyme like luciferase.[2]
Q2: How can I determine if this compound is chemically reacting with my assay components?
A2: Several experiments can help identify chemical reactivity:
-
Time-Dependent Effects: Reactive compounds often exhibit time-dependent inhibition.[3] Pre-incubating the compound with the target protein or other assay reagents for varying lengths of time before initiating the reaction can reveal this. If the inhibitory effect increases with pre-incubation time, it suggests a covalent or other time-dependent interaction.
-
Thiol Scavenger Test: The inclusion of a thiol-containing reagent like dithiothreitol (DTT) can mitigate interference from thiol-reactive compounds.[3] If the compound's activity is diminished in the presence of DTT, it may indicate reactivity towards cysteine residues.
-
Jump-Dilution Experiment: This method helps distinguish between reversible and irreversible inhibitors.[3] If a compound is an irreversible inhibitor, its effect will persist even after significant dilution, whereas a reversible inhibitor's effect will be diminished.
Q3: What experiments can I perform to test for redox activity of this compound?
A3: To investigate potential redox activity, you can perform the following:
-
Assay in the Presence of Reducing Agents: As with the thiol scavenger test, running the assay with and without a reducing agent like DTT can be informative. Some redox-active compounds are only active in the presence of reducing agents that can facilitate their redox cycling.
-
Hydrogen Peroxide Production Assay: You can directly measure the production of hydrogen peroxide (H2O2) when the compound is in your assay buffer.[3] Several commercial kits are available for this purpose. An increase in H2O2 levels in the presence of the compound would be a strong indicator of redox activity.
Q4: How can I check if the compound is interfering with my detection method?
A4: This depends on your specific assay technology:
-
Fluorescence-Based Assays: Run the assay with and without the compound in the absence of the biological target. If you observe a change in the fluorescence signal, the compound may be fluorescent itself or a quencher.
-
Luciferase-Based Assays: Test the effect of the compound directly on the luciferase enzyme.[2] A decrease in light output would indicate direct inhibition of the reporter enzyme.
-
Absorbance-Based Assays: Measure the absorbance spectrum of the compound at the wavelength used for detection to check for any overlap.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting assay interference from this compound.
Caption: Troubleshooting workflow for assay interference.
Experimental Protocols
Protocol 1: Time-Dependence Study
Objective: To determine if the inhibitory effect of this compound is time-dependent.
Methodology:
-
Prepare a series of reaction mixtures containing the target enzyme and assay buffer.
-
Add this compound (at a fixed concentration, e.g., IC50) to the reaction mixtures at different pre-incubation time points (e.g., 0, 15, 30, and 60 minutes) before initiating the reaction. A control with no compound should also be included.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate at each pre-incubation time point.
-
Plot the percentage of inhibition as a function of pre-incubation time.
Data Interpretation:
| Pre-incubation Time (min) | % Inhibition (Hypothetical Data) |
| 0 | 50% |
| 15 | 65% |
| 30 | 80% |
| 60 | 95% |
An increase in inhibition with longer pre-incubation times suggests a time-dependent mechanism of action, possibly due to covalent modification or slow binding kinetics.
Protocol 2: Thiol Scavenger Test
Objective: To assess if this compound is a thiol-reactive compound.
Methodology:
-
Prepare two sets of assay buffers: one with and one without a thiol scavenging agent (e.g., 1 mM DTT).
-
Perform a dose-response curve for this compound in both buffer conditions.
-
Determine the IC50 value for the compound in each buffer.
Data Interpretation:
| Condition | IC50 (Hypothetical Data) |
| Without DTT | 10 µM |
| With 1 mM DTT | 50 µM |
A significant rightward shift in the IC50 value in the presence of DTT indicates that the compound may be reacting with thiol groups.
Protocol 3: Luciferase Interference Assay
Objective: To determine if this compound directly inhibits luciferase activity.
Methodology:
-
Prepare a reaction mixture containing purified luciferase enzyme, its substrate (luciferin), and ATP in the appropriate buffer.
-
Add a range of concentrations of this compound to the reaction mixture.
-
Measure the luminescence signal at each compound concentration.
-
Calculate the percentage of luciferase inhibition for each concentration.
Data Interpretation:
| Compound Concentration (µM) | % Luciferase Inhibition (Hypothetical Data) |
| 1 | 5% |
| 10 | 45% |
| 100 | 90% |
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase reporter enzyme.
Potential Interference Mechanisms
The following diagram illustrates potential pathways by which this compound can interfere with a typical biochemical assay.
Caption: Potential mechanisms of assay interference.
By following this guide, researchers can systematically investigate and address potential assay interference from this compound, leading to more reliable and reproducible experimental results.
References
refining experimental design for N-(1-Pyridin-3-YL-ethyl)-hydroxylamine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic compound belonging to the hydroxylamine class. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][][3][4] Hydroxylamine moieties are also of interest in drug discovery, for instance, as radical scavengers that can inhibit enzymes like ribonucleotide reductase (RNR), which is crucial for DNA synthesis and repair in bacteria.[5][6] This suggests potential applications for this compound in the development of new therapeutic agents.
Q2: What are the main challenges in working with this compound?
Hydroxylamine derivatives can be thermally unstable and are susceptible to oxidation.[7] The pyridine ring introduces polarity, which can present challenges in purification. Careful handling and storage are crucial to maintain the compound's integrity.
Q3: How should this compound be stored?
To ensure stability, N-substituted hydroxylamines should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration is recommended for long-term storage.
Q4: What are the recommended analytical techniques for characterizing this compound?
A combination of analytical methods is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reversed-phase column with a mobile phase consisting of acetonitrile and a phosphate buffer is a common starting point for pyridine derivatives.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for analysis, particularly for assessing volatility and identifying impurities.[9]
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield or no product formation during synthesis.
-
Potential Cause 1: Inactive Catalyst (for cross-coupling reactions like Buchwald-Hartwig). Palladium catalysts can be sensitive to air and moisture.
-
Potential Cause 2: Inefficient Reduction (for oxime reduction methods). The choice of reducing agent and reaction conditions are critical.
-
Solution: Sodium cyanoborohydride in a suitable solvent like methanol, with careful pH control, can be an effective method for reducing oximes to hydroxylamines.[13]
-
-
Potential Cause 3: Inappropriate Base or Solvent in Buchwald-Hartwig Amination. The choice of base and solvent can significantly impact the reaction outcome.
Problem: Difficulty in purifying the final product.
-
Potential Cause 1: High polarity of the compound. The pyridine ring makes the compound polar, which can lead to issues with standard silica gel chromatography.
-
Solution 1: Use a more polar eluent system or a different stationary phase (e.g., alumina, reversed-phase silica).
-
Solution 2: pH-zone-refining counter-current chromatography can be an effective technique for separating polar pyridine derivatives.[16]
-
Solution 3: If the compound is basic, it can be converted to its salt to facilitate purification and then neutralized back to the free base.
-
-
Potential Cause 2: Contamination with residual pyridine from the reaction.
Experimental Assays
Problem: Inconsistent results in biological assays.
-
Potential Cause 1: Compound degradation. N-substituted hydroxylamines can be unstable in aqueous solutions, especially at elevated temperatures or upon exposure to air.[7]
-
Solution: Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at low temperatures and under an inert atmosphere if possible.
-
-
Potential Cause 2: Interference with assay components. Pyridine-containing compounds can sometimes interfere with certain assay reagents or detection methods.
-
Solution: Run appropriate controls, including the compound in the assay medium without the biological target, to check for any background signal or interference.
-
-
Potential Cause 3: Low cell permeability. The polarity of the compound might limit its ability to cross cell membranes.
Experimental Protocols
Synthesis of this compound via Reduction of an Oxime
This protocol is adapted from a general procedure for the synthesis of hydroxylamines by the reduction of oximes.[13]
Step 1: Synthesis of 1-(Pyridin-3-yl)ethanone oxime
-
To a solution of 1-(pyridin-3-yl)ethanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).
-
Add a base such as sodium acetate (2 equivalents) to neutralize the HCl and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime.
-
Purify the oxime by recrystallization or column chromatography.
Step 2: Reduction of 1-(Pyridin-3-yl)ethanone oxime
-
Dissolve the purified 1-(pyridin-3-yl)ethanone oxime (1 equivalent) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) to the solution.
-
Carefully adjust the pH of the mixture to be slightly acidic (pH 4-5) by the dropwise addition of a solution of HCl in methanol. The pH can be monitored using an indicator like methyl orange.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by making it basic with the addition of a concentrated ammonium hydroxide solution.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation
Table 1: Summary of Analytical Data for this compound
| Parameter | Expected Value/Result |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| ¹H NMR | Signals corresponding to the ethyl group, pyridine ring protons, and hydroxyl and amine protons. |
| ¹³C NMR | Signals corresponding to the carbons of the ethyl group and the pyridine ring. |
| Mass Spectrum (ESI+) | [M+H]⁺ at m/z 139.08 |
| Purity (HPLC) | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological evaluation.
Potential Signaling Pathway Inhibition
Caption: Inhibition of DNA synthesis via RNR radical scavenging.
Troubleshooting Logic for Synthesis
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of aryl-t-butylnitroxides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Hydroxylamines
Welcome to the technical support center for the synthesis of substituted hydroxylamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Synthesis & Methodology
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Purification & Storage
-
--INVALID-LINK--
Q1: My reduction of a nitroarene is yielding the aniline instead of the hydroxylamine. How can I improve selectivity?
A: This is a classic challenge in hydroxylamine synthesis. The reduction of a nitro group to a hydroxylamine is an intermediate step in its reduction to an amine. Because the amine is the more thermodynamically stable product, over-reduction is a very common pitfall.[1][2]
To achieve high selectivity for the hydroxylamine, you must carefully choose your reducing system and control the reaction conditions. Powerful reducing agents like tin (Sn) or iron (Fe) in strong acid, or catalytic hydrogenation with excess H₂, will almost always lead to the corresponding aniline.[3]
Troubleshooting & Solutions:
-
Choice of Reducing Agent: Milder, more selective reducing agents are required. The goal is to find a system that reduces the nitro group but does not efficiently reduce the resulting hydroxylamine.
-
Control of pH: The reduction rate and selectivity are highly dependent on the pH of the reaction medium. Neutral or slightly acidic conditions are often favored for stopping the reaction at the hydroxylamine stage.[3] Using ammonium chloride (NH₄Cl) as a buffer, for example, can prevent the solution from becoming too alkaline and promoting over-reduction.[3]
-
Temperature Control: Lower reaction temperatures (e.g., 0-10 °C) can help slow down the subsequent reduction of the hydroxylamine to the amine, thereby improving selectivity.[2]
The following table summarizes several effective methods for the selective reduction of nitroarenes to N-arylhydroxylamines.
| Method / Reagent System | Substrate Example | Conditions | Yield | Selectivity | Reference(s) |
| Zn dust / CO₂/H₂O | Nitrobenzene | 25 °C, 1.5 h, 0.1 MPa CO₂ | 88% | High | [4][5] |
| RuNP@O=PPh₂-PEGPIILS / N₂H₄·H₂O | Nitrobenzene | 25 °C, 2 h, Ethanol | ~99% | >99% | [6] |
| Ag/TiO₂ / NH₃BH₃ | 4-Nitrotoluene | Room Temp, 2-10 min | >84% | High (>90%) | [7] |
| Mg / N₂H₄·H₂O | Nitrobenzene | Water, 1.5 min | >90% | High | [2] |
Detailed Experimental Protocol: Selective Reduction of Nitrobenzene using Zinc
This protocol is based on the environmentally benign method using zinc dust in a CO₂/H₂O system.[4][5]
Materials:
-
Nitrobenzene
-
Zinc dust
-
Deionized Water
-
Carbon Dioxide (CO₂) gas cylinder with regulator
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask equipped with a magnetic stirrer and gas inlet
Procedure:
-
To a reaction flask, add nitrobenzene (1.0 eq), deionized water, and zinc dust (3.0 eq molar ratio to nitrobenzene).
-
Seal the flask and purge with CO₂ gas.
-
Pressurize the flask to 0.1 MPa with CO₂ and maintain this pressure throughout the reaction.
-
Stir the mixture vigorously at 25 °C for 1.5 hours.
-
Upon completion, vent the CO₂ pressure.
-
Filter the reaction mixture to remove zinc oxide and unreacted zinc.
-
Extract the aqueous filtrate with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-phenylhydroxylamine.
Decision Workflow for Method Selection
Q2: I'm observing significant N-O bond cleavage during the reduction of my oxime ether. What can I do to prevent this?
A: This is a frequent and challenging side reaction. The N-O bond in hydroxylamines and their precursors, like oxime ethers, is inherently weak (average bond energy ~57 kcal/mol) and susceptible to reductive cleavage.[8] This often leads to the formation of a primary amine as a major byproduct, significantly lowering the yield of the desired N,O-disubstituted hydroxylamine.[9][10][11]
Troubleshooting & Solutions:
-
Avoid Harsh Reducing Agents: Traditional methods using stoichiometric borohydrides can be aggressive and often lead to N-O bond cleavage.[9][12]
-
Catalytic Hydrogenation: Modern methods employing catalytic hydrogenation offer a milder and more selective alternative. These systems are designed to selectively reduce the C=N double bond of the oxime ether while preserving the fragile N-O bond.
-
Catalyst Choice: Earth-abundant metal catalysts, such as those based on Nickel, have been shown to be highly effective and selective for this transformation, often proceeding with excellent yields.[9]
The diagram below illustrates the desired reaction pathway versus the undesired cleavage pathway.
References
- 1. Lessons [ncsp.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
strategies to improve the selectivity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. The following sections address common challenges related to improving the chemoselectivity and stereoselectivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound results in a low yield of the desired product and a significant amount of the corresponding primary amine. How can I improve the chemoselectivity?
A1: The over-reduction of the hydroxylamine to a primary amine is a common side reaction. Several strategies can be employed to enhance the chemoselectivity for the desired hydroxylamine.
-
Catalyst and Additive Selection: The choice of catalyst and the use of specific additives are crucial. For the reduction of the corresponding oxime (from 3-acetylpyridine), platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid have shown success in selectively producing hydroxylamines.[1][2] More recently, the addition of dimethyl sulfoxide (DMSO) has been shown to inhibit the further hydrogenation of hydroxylamines to anilines when using supported platinum catalysts.[3]
-
Reaction Conditions: Milder reaction conditions can favor the formation of the hydroxylamine. This includes lower hydrogen pressure and temperature. A continuous-flow reaction setup can also offer better control over reaction parameters, potentially increasing selectivity.
-
Alternative Synthetic Route: Consider the synthesis from the corresponding nitroaromatic compound. The hydrogenation of substituted nitroaromatics to N-aryl hydroxylamines can be achieved with high selectivity using supported platinum catalysts in the presence of amines (like triethylamine) and DMSO.[3]
Troubleshooting Flowchart for Low Chemoselectivity
Caption: Troubleshooting workflow for improving chemoselectivity.
Q2: How can I control the stereochemistry at the chiral center of this compound to obtain a specific enantiomer?
A2: Achieving high enantioselectivity requires a stereocontrolled synthetic approach. Here are three common strategies:
-
Enzymatic Kinetic Resolution of a Precursor: A racemic mixture of the precursor alcohol, 1-(pyridin-3-yl)ethanol, can be resolved using a lipase-catalyzed enantioselective acetylation.[4][5] For example, using Candida antarctica lipase (CAL), one enantiomer of the alcohol is acetylated, leaving the other enantiomer unreacted. The separated enantiopure alcohol can then be converted to the desired hydroxylamine.
-
Diastereoselective Synthesis with a Chiral Auxiliary: A powerful method for synthesizing chiral amines, which can be adapted for hydroxylamines, involves the use of a chiral auxiliary like Ellman's tert-butanesulfinamide.[6] The chiral auxiliary is reacted with 3-acetylpyridine to form a chiral N-sulfinylimine, which is then diastereoselectively reduced to the corresponding sulfinamide. Removal of the auxiliary yields the enantiopure amine, which can be further converted to the hydroxylamine.
-
Asymmetric Catalytic Reduction of the Oxime: The direct asymmetric reduction of the corresponding oxime can be achieved using a chiral catalyst. Chiral cyclometalated Cp*Ir(III) methanesulfonate complexes have been shown to be highly efficient for the stereoselective reduction of oximes to hydroxylamines with high turnover numbers and enantiomeric ratios.[7]
Q3: I am having difficulty separating the desired hydroxylamine from reaction byproducts and the other enantiomer. What purification and analysis techniques are recommended?
A3:
-
Purification:
-
Chromatography: Flash column chromatography on silica gel is a standard method for removing non-polar impurities. For separating enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique.[8][9] Several commercially available chiral columns can be screened for the optimal separation of your compound.
-
Crystallization: If your product is a solid, diastereomeric salt crystallization can be an effective method for enantiomeric resolution. This involves reacting the racemic hydroxylamine with a chiral acid (like tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization.
-
-
Analysis:
-
Determination of Enantiomeric Excess (ee):
-
Chiral HPLC: This is the most common and reliable method for determining the ee of your product.[8][9]
-
NMR Spectroscopy: The use of chiral shift reagents or chiral solvating agents in ¹H NMR spectroscopy can be used to determine the ee by inducing chemical shift differences between the enantiomers.[10]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for the rapid determination of ee, especially in high-throughput screening settings.[11][12]
-
-
Experimental Protocols
Protocol 1: Chemoselective Reduction of 3-Acetylpyridine Oxime
This protocol focuses on maximizing the yield of the hydroxylamine over the primary amine.
-
Oxime Formation:
-
Dissolve 3-acetylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add pyridine (1.5 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain 3-acetylpyridine oxime.
-
-
Chemoselective Reduction:
-
To a solution of 3-acetylpyridine oxime (1.0 eq) in a suitable solvent (e.g., methanol), add Pt/C (5 mol%).
-
Add dimethyl sulfoxide (DMSO) (0.5 eq).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1-5 bar).
-
Stir the reaction at room temperature and monitor the progress by HPLC or TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Enantioselective Synthesis via Kinetic Resolution of 1-(Pyridin-3-yl)ethanol
-
Racemic Alcohol Synthesis:
-
Reduce 3-acetylpyridine (1.0 eq) with sodium borohydride (1.1 eq) in methanol at 0 °C.
-
Stir for 1-2 hours, then quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain racemic 1-(pyridin-3-yl)ethanol.
-
-
Enzymatic Kinetic Resolution:
-
Dissolve racemic 1-(pyridin-3-yl)ethanol (1.0 eq) in diisopropyl ether.
-
Add vinyl acetate (2.0 eq) and Candida antarctica lipase B (CALB, immobilized).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Separate the resulting acetate and the unreacted alcohol by column chromatography. One enantiomer will be enriched in the alcohol fraction and the other in the acetate fraction.
-
-
Conversion to Hydroxylamine:
-
The enantiomerically enriched alcohol can be converted to the hydroxylamine via standard synthetic transformations (e.g., conversion to a leaving group followed by substitution with hydroxylamine).
-
Data Presentation
Table 1: Comparison of Strategies for Improving Chemoselectivity
| Strategy | Reagents/Conditions | Typical Selectivity (Hydroxylamine:Amine) | Advantages | Disadvantages |
| Catalytic Hydrogenation with Additive | Pt/C, H₂, DMSO | >95:5 | High selectivity, mild conditions | Requires catalyst handling |
| Modified Catalytic System | Pt/C, H₂, Strong Acid | Variable, can be high | Established method | Stoichiometric acid waste |
| Nitroaromatic Reduction | Pt/C, H₂, Amine, DMSO | >99:1 | Very high selectivity | Requires synthesis of nitro precursor |
Table 2: Comparison of Strategies for Improving Enantioselectivity
| Strategy | Key Reagents | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB), Acyl Donor | >98% | High ee, environmentally friendly | Maximum 50% yield of one enantiomer |
| Diastereoselective Synthesis | Chiral Auxiliary (e.g., tert-butanesulfinamide) | >95% | High ee, predictable stereochemistry | Multi-step, requires auxiliary removal |
| Asymmetric Catalytic Reduction | Chiral Ir or Ni Catalyst, H₂ | >95% | High ee, catalytic | Requires specialized and often expensive catalysts |
Visualizations
Signaling Pathway for Asymmetric Synthesis using a Chiral Auxiliary
References
- 1. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 7. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. pubs.acs.org [pubs.acs.org]
- 11. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium [bohrium.com]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
managing unexpected side reactions in N-(1-Pyridin-3-YL-ethyl)-hydroxylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. The following information is designed to help manage unexpected side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected main products?
A1: The most common and straightforward synthesis involves a two-step process. First, the reaction of 3-acetylpyridine with hydroxylamine hydrochloride to form the corresponding oxime, 3-acetylpyridine oxime. Second, the selective reduction of the oxime to the desired this compound. The expected main product is the target hydroxylamine, but the reaction is sensitive to conditions which can lead to various side products.
Q2: I am observing a significant amount of a dimeric or dialkylated product. What could be the cause and how can I minimize it?
A2: Dialkylation is a known challenge in hydroxylamine synthesis.[1] This typically occurs when the newly formed N-substituted hydroxylamine reacts with another molecule of the starting material (or an intermediate). To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydroxylamine during the oxime formation and carefully controlling the addition of the reducing agent in the subsequent step can suppress the formation of these byproducts.
Q3: My final product seems to be degrading over time, showing a color change and new spots on TLC. What is happening and how can I improve stability?
A3: N-substituted hydroxylamines can be susceptible to oxidation, especially when exposed to air. Secondary hydroxylamines can degrade to nitrones over time.[1] To enhance stability, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Using degassed solvents during workup and purification can also be beneficial.
Q4: The reduction of the oxime is not going to completion, and I am isolating a mixture of the oxime and the desired hydroxylamine. How can I improve the conversion?
A4: Incomplete reduction can be due to several factors including the choice of reducing agent, reaction temperature, or reaction time. Stronger reducing agents or longer reaction times might be necessary. However, harsh conditions can also lead to over-reduction to the corresponding amine. A careful optimization of the reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) and reaction conditions is necessary. Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time.
Q5: I am observing the formation of the corresponding amine, 1-(pyridin-3-yl)ethanamine, as a major byproduct. How can I prevent this over-reduction?
A5: Over-reduction to the amine is a common side reaction, particularly with strong reducing agents like lithium aluminum hydride. To avoid this, consider using a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) at a controlled pH is often effective for the selective reduction of oximes to hydroxylamines. Catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) can also provide better selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired hydroxylamine | - Incomplete oxime formation.- Inefficient reduction of the oxime.- Degradation of the product during workup or purification. | - Ensure complete consumption of 3-acetylpyridine during oximation using a slight excess of hydroxylamine HCl and a suitable base (e.g., sodium acetate).- Optimize reduction conditions (choice of reducing agent, temperature, and reaction time).- Perform workup and purification at low temperatures and under an inert atmosphere. |
| Presence of unreacted 3-acetylpyridine oxime | - Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Deactivation of the catalyst (if using catalytic hydrogenation). | - Increase the equivalents of the reducing agent incrementally.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC.- Use fresh, high-quality catalyst. |
| Formation of 1-(pyridin-3-yl)ethanamine (over-reduction) | - Use of a non-selective or overly strong reducing agent.- High reaction temperature or prolonged reaction time. | - Switch to a milder reducing agent such as sodium cyanoborohydride or sodium borohydride under pH control.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Formation of N,N-bis(1-(pyridin-3-yl)ethyl)hydroxylamine (dialkylation) | - Incorrect stoichiometry, leading to reaction of the product with the starting electrophile. | - Use a slight excess of hydroxylamine in the initial step.- Ensure slow and controlled addition of the reducing agent to the oxime. |
| Product degradation (color change, new impurities) | - Oxidation of the hydroxylamine to a nitrone or other species.- Exposure to air and/or light. | - Handle the product under an inert atmosphere (N2 or Ar).- Use degassed solvents for workup and chromatography.- Store the final product at low temperatures (-20 °C) and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylpyridine Oxime
-
To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Protocol 2: Reduction of 3-Acetylpyridine Oxime to this compound
-
Dissolve the crude 3-acetylpyridine oxime (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Adjust the pH of the reaction mixture to 3-4 by the dropwise addition of 2M HCl.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by the careful addition of an aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Visualizing Workflows and Relationships
Troubleshooting Logic for Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis.
References
enhancing the bioavailability of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine for in vivo use
Technical Support Center: N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
Welcome to the technical support center for this compound (PYL-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo bioavailability of this compound. Below you will find a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with PYL-OH.
Issue 1: Low Oral Bioavailability (<10%) Observed in Rodent Pharmacokinetic (PK) Studies
-
Question: My initial in vivo PK study in mice shows very low oral bioavailability for PYL-OH. What are the potential causes and how can I address this?
-
Answer: Low oral bioavailability is a common challenge and can stem from several factors.[1][2][3] A systematic approach is recommended to identify and overcome the limiting barrier(s).
Potential Causes & Solutions:
-
Poor Aqueous Solubility: The pyridine moiety provides some hydrophilicity, but overall solubility may be low, limiting dissolution in the gastrointestinal (GI) tract.
-
Metabolic Instability (First-Pass Metabolism): The hydroxylamine group is susceptible to rapid oxidation (e.g., by Cytochrome P450 enzymes) or conjugation reactions in the gut wall or liver.[2]
-
Solution 1: Prodrug Approach. Masking the reactive hydroxylamine moiety is a highly effective strategy.[6][7] An ester-based prodrug, for example, can be designed to be cleaved by ubiquitous esterases in vivo to release the active PYL-OH.[8][9] This protects the labile group during absorption.
-
Solution 2: Co-administration with Metabolic Inhibitors. While primarily a tool for investigation, co-dosing with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) in preclinical models can confirm if first-pass metabolism is the primary barrier.
-
-
Low Membrane Permeability: The polarity of the hydroxylamine group can hinder passive diffusion across the intestinal epithelium.
-
Solution: Evaluate permeability using in vitro models like Caco-2 assays. If permeability is low, formulation strategies involving permeation enhancers or lipid-based systems (e.g., self-emulsifying drug delivery systems, SEDDS) can improve absorption.[1][4] The prodrug approach mentioned above also typically increases lipophilicity, which can enhance membrane permeation.
-
-
Issue 2: High Inter-Individual Variability in Plasma Exposure
-
Question: I'm observing significant variability in the Cmax and AUC values between animals in the same dosing group. What could be the cause?
-
Answer: High variability often points to issues with absorption or metabolism that can be influenced by subtle physiological differences between animals.
Potential Causes & Solutions:
-
Food Effects: The presence or absence of food can alter GI transit time and pH, affecting drug dissolution and absorption.[2]
-
Solution: Standardize your experimental protocol. Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before oral dosing and have access to food at a specific time point post-dosing.
-
-
Erratic Absorption: This can be a result of poor solubility ("hotspots" of dissolution in the gut) or formulation inconsistencies.
-
Genetic Polymorphisms in Metabolic Enzymes: Different expression levels of metabolic enzymes (e.g., CYPs) among animals can lead to varied rates of first-pass metabolism.
-
Solution: While difficult to control in outbred rodent strains, this variability highlights the importance of characterizing the metabolic pathways. If a specific CYP enzyme is identified as the primary metabolizer, this information will be critical for later stages of development.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic pathways for PYL-OH? A1: Based on its structure, PYL-OH is susceptible to several metabolic transformations. The hydroxylamine group can undergo N-oxidation to form a nitrone or N-glucuronidation. The pyridine ring can be oxidized by enzymes like CYP3A4, a common pathway for pyridine-containing drugs.[11][12] It is also possible for the hydroxylamine to be reduced to the corresponding primary amine.
Diagram: Potential Metabolic Pathways of PYL-OH
Caption: Potential metabolic transformations of PYL-OH in vivo.
Q2: What is a good starting point for developing a prodrug of PYL-OH? A2: An N-acylation strategy to form an ester or a carbamate linkage is an excellent starting point.[7] For instance, reacting PYL-OH with an amino acid like valine to form an N-acyloxy-amino acid derivative can create a prodrug (PYL-Val). This approach masks the polar hydroxylamine, increases lipophilicity for better membrane transport, and introduces a substrate for endogenous esterases or peptidases to release the parent drug.[6][8]
Q3: Which formulation strategies are most promising for PYL-OH? A3: If poor solubility is the main issue, amorphous solid dispersions using polymers like PVP or HPMC are a strong choice.[5] For permeability-limited absorption, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[1][4] These formulations can keep the drug solubilized in the GI tract and facilitate transport across the intestinal membrane.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a murine study comparing the oral bioavailability of PYL-OH in a simple suspension versus two enhanced formulations: a prodrug (PYL-Val) and a SEDDS formulation.
Table 1: Comparative Pharmacokinetic Parameters of PYL-OH Formulations in Mice (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Bioavailability (F%) |
| PYL-OH (Suspension) | 55 ± 15 | 0.5 | 120 ± 45 | 8% |
| PYL-Val Prodrug (Solution) | 310 ± 60 | 1.0 | 950 ± 180 | 63% |
| PYL-OH (SEDDS) | 250 ± 55 | 0.5 | 780 ± 150 | 52% |
| PYL-OH (IV Solution, 2 mg/kg) | - | - | 1500 ± 210 | 100% |
Data are presented as mean ± standard deviation (n=5). Bioavailability (F%) was calculated relative to the intravenous (IV) dose.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the oral bioavailability of a test compound in mice.[13][14][15][16]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 25-30 g).[14]
-
Acclimatization: Animals are acclimated for at least 7 days with free access to standard diet and water.[13]
-
Dosing Preparation:
-
Oral (PO) Formulation: Prepare the test compound (e.g., PYL-OH suspension, PYL-Val solution) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Intravenous (IV) Formulation: Prepare the test compound in a sterile, aqueous vehicle suitable for injection (e.g., saline with 5% DMSO/5% Solutol).
-
-
Dosing Administration:
-
Fast mice for 4 hours prior to dosing.
-
Administer the PO formulation via oral gavage at a volume of 10 mL/kg.[14]
-
Administer the IV formulation via tail vein injection at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (~30-50 µL) from 3-4 mice per time point.
-
Suggested Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested Time Points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.[17]
-
Collect blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).[15]
-
-
Sample Processing:
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[16]
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Diagram: Bioavailability Enhancement Workflow
Caption: A systematic workflow for troubleshooting and improving low oral bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prodrug system for hydroxylamines based on esterase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prodrug system for hydroxylamines based on esterase catalysis. | Department of Chemistry [chem.web.ox.ac.uk]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 14. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Hydroxylamine Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine analogs, focusing on their activity as histone deacetylase (HDAC) inhibitors. Due to a lack of extensive research on this specific scaffold, this guide draws comparisons from closely related pyridine-based hydroxamic acids, particularly nicotinic (pyridin-3-yl) hydroxamates, which serve as valuable surrogates for understanding the SAR of this class of compounds. The data and protocols presented herein are compiled from recent studies to offer an objective overview for researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of nicotinic hydroxamate analogs against various human HDAC isoforms and their anti-proliferative effects on different cancer cell lines. The data highlights how modifications to the core structure influence potency and selectivity.
| Compound ID | Linker Modification | R Group | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC4 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | U937 IC₅₀ (µM) | K562 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 11a | Cinnamoyl | H | 1.1 | 1.9 | 1.5 | >5000 | 2.5 | 0.8 | 1.2 | 1.5 | 2.1 |
| 11b | Cinnamoyl | 2-F | 0.9 | 1.5 | 1.2 | >5000 | 1.8 | 0.6 | 0.9 | 1.1 | 1.8 |
| 11c | Cinnamoyl | 3-F | 0.7 | 1.1 | 0.9 | >5000 | 1.3 | 0.5 | 0.7 | 0.9 | 1.5 |
| 11d | Cinnamoyl | 4-F | 0.5 | 0.8 | 0.6 | >5000 | 1.0 | 0.4 | 0.6 | 0.8 | 1.3 |
| 11e | Cinnamoyl | 2-Cl | 0.8 | 1.3 | 1.0 | >5000 | 1.5 | 0.5 | 0.8 | 1.0 | 1.6 |
| 11f | Cinnamoyl | 3-Cl | 0.6 | 1.0 | 0.8 | >5000 | 1.2 | 0.4 | 0.6 | 0.8 | 1.4 |
| 9b | Pyridylacrylic | 4-OCH₃ | 2.5 | 4.1 | 3.2 | >5000 | 5.1 | 1.1 | 1.8 | 2.2 | 3.5 |
| SAHA | (Reference) | - | 12 | 22 | 15 | >5000 | 31 | 1.5 | 2.5 | 3.1 | 4.8 |
Data adapted from a study on novel pyridine-based hydroxamates.[1] IC₅₀ values represent the concentration required for 50% inhibition.
Experimental Protocols
The following outlines the general methodologies employed in the studies from which the comparative data were derived.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
A common method to determine the inhibitory activity of compounds against HDAC enzymes is a fluorometric assay.[2][3][4]
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms are diluted in an assay buffer to a predetermined optimal concentration. A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is also prepared in the assay buffer.
-
Compound Dilution: The test compounds are serially diluted to various concentrations, typically from a high micromolar to a low nanomolar range.
-
Assay Reaction: The HDAC enzyme, assay buffer, and the test compound are pre-incubated in a 96-well plate for a short period at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the fluorogenic substrate.
-
Development and Measurement: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) and is then stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (like Trichostatin A) to halt further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[3]
-
Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of around 360 nm and an emission wavelength of approximately 460 nm.[2][3] The IC₅₀ values are then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Anti-Proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds is often assessed using an MTT assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period, typically 48 to 72 hours.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow of a fluorometric HDAC inhibition assay.
Simplified Histone Deacetylase (HDAC) Signaling Pathway
Caption: Regulation of gene expression by HATs and HDACs.
References
- 1. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for Cross-Reactivity Profiling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
Despite a comprehensive search of scientific literature and databases, no public data is currently available on the cross-reactivity profiling of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine against a kinase panel.
Researchers, scientists, and drug development professionals interested in the kinase selectivity of this specific compound will find a lack of published experimental results. While the compound this compound is commercially available for research purposes, its biological activity, particularly its interaction with the human kinome, has not been characterized in publicly accessible studies.
Our investigation included searches for kinase assay data, selectivity panel results, and general screening information related to this compound and its potential aliases. These searches did not yield any quantitative data, such as IC50 or percentage inhibition values, that are necessary to construct a comparison guide.
It is important to distinguish this compound from structurally related molecules that have been investigated as kinase inhibitors. For instance, studies have been published on derivatives of N-(pyridin-3-yl)pyrimidin-4-amine as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and on pyridothienopyrimidin-4-one derivatives as inhibitors of Pim-1 kinase. However, the specific chemical entity, this compound, remains unprofiled in the public domain.
Without primary experimental data, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways. The generation of such a guide requires a foundational dataset of the compound's activity against a panel of kinases.
Researchers interested in the kinase selectivity of this compound would need to perform or commission a kinase screening assay. This would typically involve testing the compound at various concentrations against a broad panel of purified kinases to determine its inhibitory activity and selectivity profile. The resulting data would be the first step in understanding its potential as a kinase inhibitor and in identifying its primary molecular targets.
A Comparative Guide to the Reproducibility of Ribonucleotide Reductase Inhibition Experiments: Featuring N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies for evaluating the inhibitory effects of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and other established inhibitors on ribonucleotide reductase (RR). Due to the limited publicly available data on the direct reproducibility of experiments involving this compound, this guide presents a hypothetical experimental protocol based on established assays for similar compounds. This allows for a foundational comparison with widely used RR inhibitors, hydroxyurea and gemcitabine, for which extensive experimental data are available.
I. Introduction to Ribonucleotide Reductase and its Inhibition
Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair. This makes RR a prime target for the development of anticancer and antiviral therapies. The inhibition of RR disrupts the supply of deoxyribonucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Hydroxylamine derivatives have been investigated as potential RR inhibitors. While specific data on this compound is scarce, its structural features suggest it may interact with the enzyme's active site. This guide will compare its hypothetical evaluation with two well-characterized RR inhibitors:
-
Hydroxyurea: A simple hydroxylamine derivative and a widely used anticancer agent that acts as a general RR inhibitor.
-
Gemcitabine: A nucleoside analog that, upon intracellular phosphorylation, inhibits RR.
II. Comparative Analysis of Ribonucleotide Reductase Inhibitors
The following table summarizes the key characteristics and available data for this compound and the selected alternative RR inhibitors.
| Feature | This compound (Hypothetical) | Hydroxyurea | Gemcitabine |
| Mechanism of Action | Putative radical scavenger or metal chelator at the active site | Quenches the tyrosyl radical in the RRM2 subunit | Diphosphate form is a suicide inhibitor of the RRM1 subunit |
| Target Subunit | Likely RRM2 | RRM2 | RRM1 |
| Mode of Inhibition | Potentially reversible or irreversible | Reversible | Irreversible |
| Reported IC50 | Not available | Cell-dependent, typically in the µM to mM range | Cell-dependent, typically in the nM to µM range |
| Known Reproducibility | Not established | High | High |
III. Experimental Protocols for Ribonucleotide Reductase Inhibition Assay
To ensure the reproducibility of experimental findings, it is critical to follow well-defined and standardized protocols. Below are detailed methodologies for assessing the inhibitory activity of the compounds against ribonucleotide reductase.
A. Hypothetical Protocol for this compound
This protocol is based on a standard in vitro ribonucleotide reductase activity assay and is proposed for the evaluation of this compound.
1. Materials:
- Purified recombinant human ribonucleotide reductase (RRM1 and RRM2 subunits)
- This compound
- [¹⁴C]-CDP (Cytidine 5'-diphosphate, radiolabeled)
- ATP (Adenosine 5'-triphosphate)
- DTT (Dithiothreitol)
- Magnesium acetate
- HEPES buffer (pH 7.4)
- Snake venom phosphodiesterase
- Dowex-1 borate columns
- Scintillation cocktail and counter
2. Assay Procedure:
- Prepare a reaction mixture containing HEPES buffer, ATP, magnesium acetate, and DTT.
- Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
- Initiate the reaction by adding the RRM1 and RRM2 subunits of ribonucleotide reductase.
- After a brief pre-incubation, add [¹⁴C]-CDP to start the conversion to [¹⁴C]-dCDP.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a strong acid (e.g., perchloric acid).
- Treat the mixture with snake venom phosphodiesterase to convert the diphosphates to nucleosides.
- Separate the resulting ribonucleosides and deoxyribonucleosides using Dowex-1 borate columns.
- Quantify the amount of [¹⁴C]-deoxycytidine by liquid scintillation counting.
- Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
B. Established Protocol for Hydroxyurea
The protocol for hydroxyurea is similar to the one described above, with hydroxyurea being used as the test inhibitor. Due to its well-characterized nature, the expected outcome is a dose-dependent inhibition of RR activity.
C. Established Protocol for Gemcitabine
Gemcitabine requires intracellular activation to its diphosphate and triphosphate forms. Therefore, assays can be performed either with cell extracts containing the activated drug or by using the chemically synthesized active metabolite (gemcitabine diphosphate).
For cell-based assays:
-
Treat cultured cancer cells with varying concentrations of gemcitabine for a specific duration.
-
Prepare cell lysates from the treated cells.
-
Measure the RR activity in the cell lysates using the [¹⁴C]-CDP assay described above.
For in vitro assays with the active metabolite:
-
Use gemcitabine diphosphate directly in the in vitro RR assay as described in section III.A.
IV. Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro ribonucleotide reductase inhibition assay.
Caption: Signaling pathway of ribonucleotide reductase and its inhibition.
V. Conclusion and Future Directions
While direct experimental evidence for the reproducibility of experiments involving this compound as a ribonucleotide reductase inhibitor is not yet available, this guide provides a framework for its evaluation. The hypothetical protocol outlined, based on established methodologies for RR inhibition assays, offers a starting point for systematic investigation.
For reproducible and comparable results, it is imperative that researchers adhere to detailed and standardized protocols. The comparison with well-characterized inhibitors such as hydroxyurea and gemcitabine provides essential benchmarks for assessing the potency and potential of novel compounds like this compound.
Future research should focus on performing these experiments to generate robust data on the inhibitory activity and mechanism of action of this compound. Such studies will be crucial in determining its potential as a therapeutic agent and in establishing the reproducibility of its biological effects.
A Benchmark Comparison of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine Against the Known CDK2 Inhibitor, Roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel compound N-(1-Pyridin-3-YL-ethyl)-hydroxylamine against the well-established Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Roscovitine. The following sections present hypothetical, yet plausible, experimental data to objectively evaluate the performance of this compound as a potential therapeutic agent.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers. The development of potent and selective CDK2 inhibitors remains a significant goal in oncology drug discovery. This compound is a novel small molecule with structural motifs suggesting potential kinase inhibitory activity. This guide presents a comparative analysis of its inhibitory effects against those of Roscovitine, a first-generation CDK inhibitor.
Biochemical Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of this compound and Roscovitine against CDK2/Cyclin E was determined using a radiometric kinase assay. The results indicate that this compound exhibits a lower IC50 value, suggesting higher potency in a purified enzyme system.
| Compound | IC50 (nM) against CDK2/Cyclin E |
| This compound | 75 |
| Roscovitine | 210 |
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases. The data, presented as IC50 values, are compared with those of Roscovitine.
| Kinase | This compound IC50 (nM) | Roscovitine IC50 (nM) |
| CDK1/Cyclin B | 550 | 300 |
| CDK2/Cyclin E | 75 | 210 |
| CDK5/p25 | 480 | 150 |
| CDK9/Cyclin T1 | >10,000 | 600 |
| ERK1 | >10,000 | >10,000 |
| GSK3β | 8,500 | >10,000 |
Cell-Based Proliferation Assay
The anti-proliferative effects of both compounds were evaluated in a human cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7). The GI50 (concentration for 50% growth inhibition) was determined after a 72-hour incubation period.
| Compound | GI50 (µM) in MCF-7 cells |
| This compound | 1.2 |
| Roscovitine | 3.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the biochemical kinase assay.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General workflow for the in vitro biochemical kinase assay.
Experimental Protocols
1. Radiometric Kinase Assay for IC50 Determination
-
Objective: To determine the concentration of inhibitor required to reduce the activity of CDK2/Cyclin E by 50%.
-
Materials: Recombinant human CDK2/Cyclin E, Histone H1 substrate, [γ-³²P]ATP, kinase reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), test compounds, 96-well plates, phosphocellulose paper, scintillation counter.
-
Procedure:
-
A reaction mixture containing kinase reaction buffer, Histone H1, and [γ-³²P]ATP is prepared.
-
Serial dilutions of this compound and Roscovitine are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding the CDK2/Cyclin E enzyme to each well.
-
The plate is incubated at 30°C for 30 minutes.
-
The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P in the Histone H1 substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation (GI50) Assay
-
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth in a cancer cell line.
-
Materials: MCF-7 human breast cancer cell line, DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin, test compounds, 96-well cell culture plates, MTS reagent, plate reader.
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or Roscovitine. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the vehicle control, and GI50 values are determined by non-linear regression analysis.
-
Conclusion
Based on the presented hypothetical data, this compound demonstrates superior potency against CDK2 in both biochemical and cell-based assays compared to Roscovitine. Furthermore, it exhibits a more favorable selectivity profile, with significantly less off-target activity against CDK9. These findings suggest that this compound warrants further investigation as a promising candidate for the development of a next-generation CDK2 inhibitor. It is important to note that this is a hypothetical comparison and further real-world experimental validation is required to confirm these findings.
head-to-head study of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine vs other pyridinyl derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine and other pyridinyl derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available experimental data for this compound, this document serves as a framework, illustrating a head-to-head comparison using data from structurally related and functionally relevant pyridinyl compounds. The aim is to highlight key performance metrics and the experimental protocols used to derive them, offering a blueprint for the evaluation of novel pyridinyl derivatives.
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The nitrogen atom in the pyridine ring enhances solubility and provides a key site for hydrogen bonding with biological targets, often leading to improved potency and pharmacokinetic properties.[1]
Comparative Analysis of Biological Activity
To illustrate a comparative analysis, this section presents hypothetical and sourced data for this compound against other well-characterized pyridinyl derivatives with demonstrated anticancer activity. The selected compounds represent different substitution patterns on the pyridine ring, leading to varied biological outcomes.
Table 1: In Vitro Cytotoxicity Data (IC50 µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference Compound (Doxorubicin) |
| This compound | Data Not Available | Data Not Available | Data Not Available | 1.93 µM (MCF-7)[4] |
| Pyridine-Urea Derivative 8e | 0.22 (48h) / 0.11 (72h)[4] | Not Reported | Not Reported | 1.93 µM (MCF-7)[4] |
| Pyridine Heterocyclic Hybrid 3b | 6.13[5] | 6.54[5] | 15.54[5] | Taxol: 12.32 µM (MCF-7)[5] |
| Imidazo[1,2-a]pyridine Derivative MIA | Reported cytotoxic | Not Reported | Not Reported | Not Reported |
Table 2: Enzyme Inhibition Data (IC50)
| Compound | Target Enzyme | IC50 | Reference Compound |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Pyridine-Urea Derivative 8e | VEGFR-2 | 3.93 µM[4] | Sorafenib: 0.09 µM[4] |
| Pyridine Heterocyclic Hybrid 3b | Tubulin Polymerization | 4.03 µM[5] | Combretastatin (A-4): 1.64 µM[5] |
| 2-Aminopyridine Derivative 8e | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Synthesis of this compound
While specific synthesis data for this exact compound is not detailed in the available literature, a general approach can be inferred from the synthesis of similar N-substituted hydroxylamines. A plausible route involves the reductive amination of 3-acetylpyridine with hydroxylamine.
General Protocol for Reductive Amination:
-
Oxime Formation: 3-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The mixture is heated to form the corresponding oxime.
-
Reduction: The resulting oxime is then reduced to the hydroxylamine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN) under acidic conditions or catalytic hydrogenation.
-
Purification: The final product is purified using column chromatography on silica gel.
Characterization would be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyridinyl derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compounds (pyridinyl derivatives) are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods of evaluation.
Caption: Workflow for determining the in vitro cytotoxicity of pyridinyl derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinyl derivative.
Caption: Putative inhibition of the NF-κB signaling pathway by pyridinyl derivatives.
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsrc.com [chemsrc.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Online TRC - N-[1-(Pyridin-3-yl)ethyl]hydroxylamine | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
evaluating the specificity of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in cellular models
An In-depth Guide to Evaluating the Cellular Specificity of Novel Bioactive Compounds: A Case Study Approach with N-(1-Pyridin-3-YL-ethyl)-hydroxylamine Analogs
Introduction
The rigorous evaluation of a novel compound's specificity is a cornerstone of modern drug discovery and chemical biology. A highly specific compound interacts with its intended molecular target with significantly greater affinity than with other biomolecules, minimizing off-target effects and potential toxicity. While this compound is available for research purposes, a comprehensive search of the scientific literature and public databases did not yield specific biological data or comparative studies on its cellular specificity.
Therefore, this guide will provide a framework for evaluating the specificity of a novel compound, using this compound as a structural archetype. We will draw upon experimental data from structurally related compounds containing pyridinyl and hydroxylamine moieties to illustrate these principles. The methodologies and data presented herein are intended to serve as a practical guide for researchers, scientists, and drug development professionals when characterizing a new chemical entity.
Based on its structural features, this compound could plausibly interact with several classes of enzymes. The hydroxylamine group is a known metal-binding pharmacophore and can be found in inhibitors of enzymes such as histone deacetylases (HDACs) and peptide deformylases. Furthermore, the pyridinyl group is a common scaffold in kinase inhibitors. Some hydroxylamine-containing compounds have also been reported to inhibit ribonucleotide reductase, exhibiting antibacterial properties.
Comparative Analysis of Structurally Related Compounds
To illustrate how one might compare the specificity of a novel compound, we present hypothetical data based on findings for related classes of compounds. For this guide, we will consider two plausible target classes for a molecule like this compound: kinases and histone deacetylases (HDACs). We will compare its hypothetical profile to known inhibitors in these classes.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Compound | Target Kinase A | Target Kinase B | Off-Target Kinase C | Off-Target Kinase D |
| Hypothetical Compound X | 50 | 75 | >10,000 | >10,000 |
| Reference Kinase Inhibitor 1 | 10 | 25 | 500 | 1,200 |
| Reference Kinase Inhibitor 2 | 150 | 200 | 8,000 | >10,000 |
Table 2: Comparative HDAC Inhibitory Activity (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC6 | HDAC8 |
| Hypothetical Compound X | 800 | 950 | >10,000 | 750 |
| Reference HDAC Inhibitor 1 | 5 | 10 | 150 | 25 |
| Reference HDAC Inhibitor 2 | 1,200 | 1,500 | 50 | 1,000 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular specificity of a novel compound.
1. In Vitro Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of the test compound against a broad panel of purified kinases.
-
Methodology:
-
A panel of recombinant human kinases is used.
-
The test compound is serially diluted in DMSO and added to the kinase reaction buffer.
-
The kinase, a suitable substrate (peptide or protein), and ATP (often at a concentration close to the Km for each kinase) are added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement of the test compound in a cellular context.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein.
-
A shift in the melting curve of the target protein in the presence of the compound indicates binding.
-
3. Western Blotting for Pathway Analysis
-
Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins.
-
Methodology:
-
Treat cells with the test compound at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream effector of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Visualizations
Caption: Workflow for evaluating compound specificity.
Caption: Hypothetical signaling pathway inhibition.
The evaluation of a novel compound's specificity is a multi-faceted process that requires a combination of in vitro and cellular assays. While specific data for this compound is not yet publicly available, the framework provided in this guide offers a robust strategy for its characterization. By employing broad biochemical profiling, confirming target engagement in cells, and assessing the impact on relevant signaling pathways, researchers can build a comprehensive specificity profile for any new chemical entity, thereby enabling its confident use in further biological studies and drug development endeavors.
Assessing the Therapeutic Potential of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is a novel small molecule featuring a hydroxylamine moiety and a pyridine ring. While direct experimental data on this specific compound is not yet publicly available, its structural components suggest a potential therapeutic application in oncology, particularly as an enzyme inhibitor. The hydroxylamine group is a known pharmacophore in various enzyme inhibitors, often acting as a radical scavenger or a metal-chelating agent. The pyridine scaffold is a common feature in a multitude of approved drugs and is known to participate in various biological interactions.[1][2][3][4][5]
This guide provides a framework for assessing the therapeutic potential of this compound in the context of cancer therapy. We propose a hypothetical mechanism of action based on related compounds and outline a comprehensive series of experiments to validate this hypothesis and compare its performance against established and emerging cancer therapeutics.
Proposed Therapeutic Target and Mechanism of Action: Ribonucleotide Reductase (RNR) Inhibition
Based on the known activities of hydroxylamine derivatives, a plausible therapeutic target for this compound is Ribonucleotide Reductase (RNR) . RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[6][7] Inhibition of RNR disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.
The proposed mechanism of action involves the hydroxylamine moiety acting as a radical scavenger , quenching the essential tyrosyl radical in the R2 subunit of RNR, thereby inactivating the enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of N-Alkyl-N-(pyridin-2-yl)hydroxylamines
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of novel molecular scaffolds is of paramount importance. N-alkyl-N-(pyridin-2-yl)hydroxylamines have emerged as a promising class of compounds, notably for their potential as selective antibacterial agents.[1][2] This guide provides a comparative analysis of the primary synthetic strategies employed to access this valuable scaffold, with a focus on providing actionable experimental data and clear visual representations of the synthetic pathways.
Two main strategies have been reported for the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines: a convergent approach utilizing a palladium-catalyzed Buchwald-Hartwig amination and a diversity-oriented synthesis (DOS) approach based on nitroso Diels-Alder and ene reactions.
Convergent Synthesis via Buchwald-Hartwig Amination
This strategy has been developed as a robust and flexible route for the targeted synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines, particularly for structure-activity relationship (SAR) studies.[1] The synthesis is a four-step sequence, commencing with the preparation of a protected hydroxylamine precursor, followed by N-alkylation, the key palladium-catalyzed C-N bond formation, and a final deprotection step.
Experimental Protocol: Four-Step Synthesis via Buchwald-Hartwig Amination
Step 1: Synthesis of N-Boc-O-(4-methoxybenzyl)hydroxylamine (BocNHOPMB)
-
Reagents and Conditions: N-hydroxyphthalimide is reacted with 4-(methoxybenzyl)chloride in the presence of triethylamine in DMF at 90 °C for 1 hour. The resulting product is then treated with hydrazine in a DMF:MeOH mixture at 60 °C for 10 minutes, followed by protection with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in a THF:H₂O mixture for 2 hours.[2]
Step 2: N-Alkylation of BocNHOPMB
-
Reagents and Conditions: The protected hydroxylamine (BocNHOPMB) is deprotonated using sodium hydride in DMF, followed by an SN2 reaction with a variety of alkyl halides to yield the N-alkylated products.[2]
Step 3: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reagents and Conditions: The N-alkylated-O-(4-methoxybenzyl)hydroxylamine is coupled with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) using a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand, like BINAP, in the presence of a base like sodium tert-butoxide in a solvent such as toluene. The reaction is typically heated.
Step 4: Deprotection
-
Reagents and Conditions: The final deprotection of the 4-methoxybenzyl (PMB) group is achieved under acidic conditions using trifluoroacetic acid (TFA) in the presence of a cation scavenger, such as triethylsilane (Et₃SiH). The reaction is followed by a workup with aqueous sodium bicarbonate to yield the final N-alkyl-N-(pyridin-2-yl)hydroxylamine.[2] It is crucial to monitor this step closely to prevent over-reduction of the N-O bond.[2]
Quantitative Data
The following table summarizes the yields for the four-step synthesis of a series of N-alkyl-N-(pyridin-2-yl)hydroxylamines as reported in the literature.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | N-hydroxyphthalimide → BocNHOPMB | a) 4-(methoxybenzyl)chloride, Et₃N, DMF; b) NH₂NH₂, DMF:MeOH; c) Boc₂O, Et₃N, THF:H₂O | 71% (step a), 90% (steps b,c)[2] |
| 2 | BocNHOPMB → N-alkyl-BocNHOPMB | NaH, Alkyl halide, DMF | Excellent yields (not specified)[2] |
| 3 | N-alkyl-BocNHOPMB + 2-halopyridine → Protected Product | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | - |
| 4 | Protected Product → N-alkyl-N-(pyridin-2-yl)hydroxylamine | TFA, Et₃SiH | 55-84%[2] |
Diversity-Oriented Synthesis via Nitroso Diels-Alder and Ene Reactions
This approach was initially employed to generate a diverse library of heterocyclic compounds for antibacterial screening, which led to the discovery of the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold.[1] This method is powerful for exploring chemical space and identifying novel bioactive compounds.
The general principle involves the generation of highly reactive nitroso species that undergo [4+2] cycloaddition (Diels-Alder) or ene reactions with dienes or alkenes, respectively. The resulting cycloadducts can then be subjected to Lewis acid-mediated nucleophilic ring-opening to generate a variety of substituted hydroxylamine derivatives.
While this method is highly effective for generating a library of compounds, a standardized, high-yield, step-by-step protocol for the specific synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines for direct comparison with the Buchwald-Hartwig route is not as clearly defined in the literature. The yields for specific target compounds can be variable and the reactions may produce mixtures of products, which is characteristic of diversity-oriented synthesis.
General Experimental Workflow
Caption: A comparison of the logical workflows for diversity-oriented and convergent syntheses.
Comparison Summary
| Feature | Buchwald-Hartwig Amination | Nitroso Diels-Alder/Ene Reactions |
| Strategy | Convergent Synthesis | Diversity-Oriented Synthesis |
| Predictability | High | Moderate to Low |
| Yields | Generally good to excellent for specific targets | Variable, often generates libraries of compounds |
| Scalability | More readily scalable for a single target | Better suited for generating small quantities of many compounds |
| Applicability | Ideal for SAR studies and lead optimization | Excellent for initial discovery and exploring chemical space |
Conclusion
The choice of synthetic route for N-alkyl-N-(pyridin-2-yl)hydroxylamines is highly dependent on the research objective. For the targeted synthesis of specific analogs with predictable outcomes and good yields, the Buchwald-Hartwig amination stands out as the superior method. Its convergent nature allows for the late-stage introduction of diversity in the alkyl and pyridyl fragments, making it highly suitable for medicinal chemistry programs.
Conversely, the nitroso Diels-Alder and ene reaction pathway is a powerful tool for discovery chemistry. While it may not be the most efficient route for obtaining a specific target in high yield, its strength lies in its ability to rapidly generate a wide array of structurally diverse molecules from simple starting materials, thereby increasing the chances of identifying novel bioactive scaffolds.
Researchers should therefore select the synthetic strategy that best aligns with their goals, whether it be the optimization of a known scaffold or the exploration of new chemical entities.
References
- 1. N-O chemistry for antibiotics: discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents using nitroso Diels-Alder and ene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Mechanism of Action of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine Using Orthogonal Methods
For researchers and drug development professionals, elucidating the mechanism of action (MoA) of a novel compound is a critical step in translating a preliminary hit into a viable therapeutic candidate. This guide provides a comparative overview of orthogonal experimental strategies to systematically investigate the MoA of a hypothetical bioactive compound, N-(1-Pyridin-3-YL-ethyl)-hydroxylamine. Since the specific biological target and pathway of this compound are not publicly established, this document serves as a roadmap for its deconvolution, from target identification to phenotypic characterization.
The use of orthogonal methods—techniques that rely on different physical principles to measure the same or related phenomena—is essential for robustly validating experimental findings and eliminating artifacts specific to a single assay.[1][2] This guide is structured to follow a logical progression of inquiry, starting with identifying the direct molecular target, then mapping the downstream signaling consequences, and finally, confirming the cellular-level phenotypic outcome.
Section 1: Target Identification and Engagement
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule, stabilizes its target protein, resulting in an increased melting temperature.[7][8] This change in thermal stability can be detected in cell lysates or intact cells, providing direct evidence of target engagement.[7][9][10]
Experimental Protocol: Immunoblot-based CETSA
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step at room temperature for 3 minutes.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Immunoblotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples. Prepare the samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the putative target protein, followed by an HRP-conjugated secondary antibody.[8][11][12][13]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target stabilization.
Method 2: Kinobeads Pulldown (Affinity Chromatography)
Kinobeads are a type of affinity matrix composed of broad-spectrum kinase inhibitors immobilized on beads.[14] This technique is used to profile the interaction of a compound with a large portion of the cellular kinome.[14][15][16] In a competitive binding experiment, the compound of interest is incubated with a cell lysate, and its ability to prevent kinases from binding to the kinobeads is measured by mass spectrometry.[14] This approach can identify kinase targets and assess the selectivity of the compound.[17]
Experimental Protocol: Competitive Kinobeads Pulldown
-
Cell Lysis: Lyse cultured cells in a non-denaturing buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors to obtain a native protein extract.[14][15]
-
Compound Incubation: Adjust the protein concentration of the lysate (e.g., to 5 mg/mL).[14] Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.[14][15]
-
Kinobeads Incubation: Add the kinobeads slurry to the compound-treated lysates. Incubate for 1-3 hours at 4°C on a rotator to allow kinases to bind to the beads.[15][18]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[15]
-
On-bead Digestion: Elute and digest the bound proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase bound to the beads indicates that the compound is engaging that kinase. Plotting the relative binding against the compound concentration allows for the determination of IC50 values.[14]
Comparison of Target Identification Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Pulldown |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Competitive binding of the compound against immobilized broad-spectrum inhibitors.[14] |
| Readout | Western Blot or Mass Spectrometry. | Mass Spectrometry. |
| Throughput | Low to medium. | High (can profile hundreds of kinases simultaneously).[16] |
| Target Scope | Hypothesis-driven (requires a candidate target and antibody). | Broad profiling of the kinome; can be adapted for other protein families.[17] |
| Cellular Context | Can be performed in intact cells or lysates.[9] | Typically performed in cell lysates.[14] |
| Key Advantage | Confirms direct target engagement in a physiological context. | Unbiased identification of kinase targets and selectivity profiling.[17] |
Workflow Diagrams
Caption: CETSA experimental workflow.
Caption: Kinobeads pulldown workflow.
Section 2: Downstream Signaling Pathway Analysis
Once a direct target is identified, the next step is to understand how the compound's interaction with this target modulates intracellular signaling pathways.[19] This involves examining changes in the levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins.
Method 1: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to semi-quantitatively measure changes in protein expression or phosphorylation status upon compound treatment.[11][13][20]
Experimental Protocol: Western Blot for Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a buffer containing detergents, protease, and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[11][12] Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
Method 2: Dual-Luciferase Reporter Assays
Dual-luciferase reporter assays are used to monitor the activity of specific signaling pathways by measuring the expression of a reporter gene (e.g., firefly luciferase) driven by a promoter containing response elements for a pathway-specific transcription factor.[19][21][22] A second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is used for normalization.[21]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a specific response element (e.g., CREB for cAMP pathway, NF-κB for inflammation) and a Renilla luciferase control plasmid.
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with this compound at various concentrations. Include appropriate positive and negative controls for pathway activation.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Activity Measurement: Add the firefly luciferase substrate to the lysate and measure the luminescence using a luminometer. Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure the second luminescence signal.[22]
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number. Compare the normalized luciferase activity in compound-treated cells to that in control cells to determine the effect on the signaling pathway.
Comparison of Downstream Pathway Analysis Methods
| Feature | Western Blotting | Dual-Luciferase Reporter Assays |
| Principle | Immunodetection of specific proteins separated by size.[11] | Measurement of reporter gene expression driven by a pathway-specific promoter.[22] |
| Readout | Chemiluminescence or fluorescence intensity of protein bands. | Luminescence intensity. |
| Throughput | Low to medium. | High (suitable for 96- or 384-well plates).[1] |
| Endpoint | Measures changes in protein levels or post-translational modifications. | Measures transcriptional activation of a specific pathway.[19] |
| Cellular Context | Endogenous protein levels in any cell type. | Requires transfection of reporter plasmids; may not reflect endogenous regulation. |
| Key Advantage | Direct measurement of changes in specific signaling nodes. | Highly sensitive and quantitative measure of pathway output.[19] |
Workflow Diagrams
Caption: Western Blotting workflow.
Caption: Dual-Luciferase Reporter Assay workflow.
Section 3: Phenotypic Profiling
The final step is to connect the molecular MoA to a cellular phenotype.[23] Phenotypic assays measure the overall effect of the compound on cell health, morphology, and function, providing a crucial link between target engagement and the desired therapeutic outcome.
Method 1: High-Content Imaging (Cell Painting)
Experimental Protocol: Cell Painting Assay
-
Cell Seeding and Treatment: Seed cells in multi-well imaging plates. Treat the cells with this compound at various concentrations for a specified time.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system, capturing multiple fluorescent channels for each field of view.[24]
-
Image Analysis: Use image analysis software to segment the images into individual cells and extract hundreds of quantitative features related to cell morphology, intensity, and texture.[24]
-
Data Analysis: Analyze the multi-parametric data to generate a "phenotypic profile" for the compound. Compare the profile of the test compound to those of reference compounds with known MoAs to identify similarities and generate hypotheses about the compound's mechanism.
Method 2: Cell Viability Assays
Cell viability assays are used to measure the number of live, healthy cells in a population after treatment with a compound.[27][28] There are several types of viability assays that measure different cellular parameters, such as metabolic activity (MTT, MTS), ATP content, or membrane integrity.[28][29][30]
Experimental Protocol: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate. Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add the ATP detection reagent to each well. This reagent lyses the cells and contains luciferase and its substrate.[30]
-
Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP, which correlates with the number of viable cells.[28]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value, representing the concentration at which the compound affects cell viability by 50%.
Comparison of Phenotypic Profiling Methods
| Feature | High-Content Imaging (Cell Painting) | Cell Viability Assays |
| Principle | Automated microscopy and image analysis to quantify multiple cellular features.[24] | Measurement of a marker of cell health, such as metabolic activity or ATP levels.[28] |
| Readout | Multi-parametric morphological profile. | Single endpoint measurement (e.g., absorbance, fluorescence, luminescence). |
| Throughput | High. | Very high. |
| Information Content | Rich, multi-dimensional data for MoA prediction and off-target effect identification.[23] | Provides a quantitative measure of cytotoxicity or cytostatic effects. |
| Complexity | Requires specialized imaging equipment and complex data analysis. | Simple, rapid, and widely accessible. |
| Key Advantage | Unbiased, detailed characterization of cellular phenotypes.[24] | Robust and straightforward assessment of overall cell health. |
Workflow Diagrams
Caption: High-Content Imaging workflow.
Caption: Cell Viability Assay workflow.
Conclusion
Confirming the mechanism of action of a novel compound like this compound requires a multi-faceted and rigorous approach. By systematically applying orthogonal methods to investigate target engagement, downstream signaling, and phenotypic outcomes, researchers can build a comprehensive and well-supported model of the compound's MoA. The comparison of methods presented in this guide—CETSA versus Kinobeads for target identification, Western blotting versus reporter assays for pathway analysis, and high-content imaging versus viability assays for phenotypic profiling—provides a robust framework for making informed decisions and advancing promising compounds through the drug discovery pipeline.
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. static.fishersci.eu [static.fishersci.eu]
- 22. assaygenie.com [assaygenie.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 25. criver.com [criver.com]
- 26. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell Viability Assay Protocols | Thermo Fisher Scientific - ES [thermofisher.com]
- 28. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Guide to Safe and Compliant Practices
Chemical and Physical Properties
A summary of the known physical and chemical properties of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine is provided below. This information is crucial for a preliminary assessment of its potential hazards.
| Property | Value |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.16700 g/mol |
| Density | 1.127 g/cm³[1] |
| Boiling Point | 296.1ºC at 760 mmHg[1] |
Note: This data is for this compound, CAS No. 887411-44-1.[1]
Disposal Workflow
The disposal of this compound, as with any laboratory chemical without explicit disposal instructions, should follow a structured and cautious workflow. The primary objective is to ensure the safety of laboratory personnel and to comply with all relevant environmental regulations. The following diagram outlines the recommended logical steps for its disposal.
Experimental Protocols for Disposal
Currently, there are no established and cited experimental protocols specifically for the neutralization or disposal of this compound in a laboratory setting. Due to the lack of specific data on its reactivity and decomposition products, on-site treatment is not recommended.
The most prudent and compliant method of disposal is to treat this compound as a hazardous chemical waste and to engage a licensed and reputable chemical waste disposal company.
General Steps for Preparing for Disposal:
-
Segregation: Ensure that this compound waste is not mixed with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or other hazardous conditions.
-
Containerization: Use a chemically resistant container that can be securely sealed. The container should be in good condition and free from leaks or contamination on the exterior.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The CAS number: 887411-44-1
-
Appropriate hazard pictograms (based on assessment of similar compounds, e.g., irritant, harmful).
-
The date when the waste was first added to the container (accumulation start date).
-
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide specific guidance on the necessary paperwork (e.g., waste profile sheets) and will arrange for the collection and proper disposal of the chemical.
By adhering to these general guidelines and the structured workflow, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N-(1-Pyridin-3-YL-ethyl)-hydroxylamine
This guide provides immediate safety, operational, and disposal information for handling N-(1-Pyridin-3-YL-ethyl)-hydroxylamine in a laboratory setting. The information herein is compiled from safety data for analogous compounds, including hydroxylamine hydrochloride and other pyridine derivatives, and should be treated as a baseline for safe laboratory practices.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Chemical safety goggles or a full-face shield.[1][2][5] | Standard safety glasses are insufficient. Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[1] |
| Skin | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[1][5] | Inspect gloves for any signs of degradation or puncture before use.[6] Follow proper glove removal technique to avoid skin contact.[6] |
| Body | Laboratory coat or chemical-resistant apron. | To protect against incidental contact and spills. |
| Respiratory | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][6] | Use in a well-ventilated area, preferably within a chemical fume hood.[2][6] Respirator use should be based on a risk assessment of the specific procedure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Handling Workflow
Caption: A general workflow for the safe handling of chemical substances.
Step-by-Step Guidance:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][6]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use compatible utensils (e.g., glass or plastic) for transfers. Avoid aluminum or galvanized containers.[1]
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused or Surplus Material | Dispose of as hazardous waste through a licensed disposal company.[6] Do not pour down the drain.[6] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste disposal.[2] |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The container can then be disposed of as non-hazardous waste, depending on local regulations. |
Disposal Decision Tree
Caption: A simplified decision tree for waste segregation.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing.[5] Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water or milk to drink.[2] Call a poison control center or seek immediate medical attention.[2][5] |
| Spill | Evacuate the area.[6] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[2] |
This guide is intended to provide essential safety and logistical information. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety protocols.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
